5-BrUTP sodium salt
Beschreibung
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Eigenschaften
Molekularformel |
C9H15BrN2Na2O18P4 |
|---|---|
Molekulargewicht |
689.00 g/mol |
IUPAC-Name |
disodium;[[[[5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17BrN2O18P4.2Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(27-8)2-26-32(20,21)29-34(24,25)30-33(22,23)28-31(17,18)19;;/h3-6,8,13-14H,1-2H2,(H,20,21)(H,22,23)(H,24,25)(H,11,15,16)(H2,17,18,19);;/q;2*+1/p-2 |
InChI-Schlüssel |
BGKHMYSFVKDUDJ-UHFFFAOYSA-L |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-BrUTP Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromouridine 5'-triphosphate (5-BrUTP) sodium salt is a halogenated analog of uridine (B1682114) triphosphate (UTP). It serves as a crucial tool in molecular biology for the investigation of RNA synthesis and metabolism. When introduced into cells or in vitro transcription systems, 5-BrUTP is incorporated into newly synthesized RNA transcripts by RNA polymerases in place of the natural nucleotide, UTP. This incorporation allows for the specific labeling and subsequent detection of nascent RNA.
The key to 5-BrUTP's utility lies in the bromine atom, which acts as a hapten. This modification does not significantly alter the RNA's structure or function, allowing it to be recognized by specific antibodies, most commonly anti-bromodeoxyuridine (anti-BrdU) antibodies. This immunological detection enables a variety of applications, from visualizing transcription sites within the cell to quantifying the rate of RNA synthesis and degradation.[1][2][3][4]
However, a significant consideration for in vivo studies is that cell membranes are generally impermeable to 5-BrUTP.[5][6] Consequently, specialized methods such as microinjection, cell permeabilization, or liposome-mediated transfection are required to deliver the molecule into the cytoplasm.[5][6] This guide provides a comprehensive overview of 5-BrUTP sodium salt, its properties, detailed experimental protocols, and workflows for its application in research.
Core Properties and Specifications
The physical and chemical properties of this compound are summarized below. These values are representative of commercially available reagents.
| Property | Value | Reference(s) |
| Formal Name | 5-bromo-uridine 5'-(tetrahydrogen triphosphate), trisodium (B8492382) salt | [1] |
| Synonyms | 5-BrUTP, 5-Bromouridine 5'-triphosphate sodium salt | [1][2] |
| Molecular Formula | C₉H₁₁BrN₂O₁₅P₃ · 3Na | [1][7] |
| Formula Weight | ~629.0 g/mol | [1][4] |
| Purity | ≥93-95% | [1] |
| Appearance | Crystalline solid or powder | [1] |
| Solubility | Water: ~50 mg/mLPBS (pH 7.2): ~10 mg/mL | [1] |
| Maximum Absorbance (λmax) | 210, 280 nm | [1][4] |
| Storage Temperature | -20°C | [7] |
Key Applications and Methodologies
5-BrUTP is a versatile tool for studying various aspects of RNA biology. Its primary applications include the labeling of nascent RNA for the analysis of transcription.
Visualization of Active Transcription Sites
One of the principal uses of 5-BrUTP is to identify the locations of active transcription within a cell. By introducing 5-BrUTP and allowing it to be incorporated into newly synthesized RNA, researchers can then use immunofluorescence with anti-BrdU antibodies to visualize these sites.
Analysis of RNA Synthesis and Turnover
By pulse-labeling cells with 5-BrUTP, it is possible to isolate and quantify RNA transcripts synthesized within a specific timeframe.[3] This method, often referred to as bromouridine immunoprecipitation (BrU-IP), allows for the measurement of RNA production rates and can be combined with chase experiments to determine RNA degradation rates.[3][8] This approach offers a significant advantage over methods that use transcriptional inhibitors like actinomycin (B1170597) D, as it has minimal effects on cell viability during short labeling periods.[3]
Experimental Protocols
In Situ Labeling of Nascent RNA in Permeabilized Cells
This protocol describes the labeling of newly synthesized RNA in cells that have been permeabilized to allow the entry of 5-BrUTP.
Materials:
-
Cells grown on glass coverslips to 50-70% confluency
-
Phosphate-buffered saline (PBS)
-
Permeabilization Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, and a permeabilizing agent (e.g., 5-40 µg/mL digitonin (B1670571) or 0.02%-0.1% Triton X-100).[9] Add RNase inhibitor (e.g., RNasin) and a protease inhibitor (e.g., PMSF) just before use.
-
Transcription Buffer: 100 mM KCl, 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 2 mM ATP, 0.5 mM CTP, 0.5 mM GTP, and 0.2-0.5 mM 5-BrUTP.[9] Add RNase and protease inhibitors before use.
-
Fixation Solution: 2% paraformaldehyde in PBS
-
Anti-BrdU antibody
Procedure:
-
Wash cells twice with room temperature PBS.
-
Gently add the Permeabilization Buffer to the cells and incubate for 3 minutes at room temperature. The optimal concentration of the permeabilizing agent must be determined empirically for each cell type.[9]
-
Remove the Permeabilization Buffer and gently add the pre-warmed (37°C) Transcription Buffer.
-
Incubate for 5-30 minutes at 37°C. The optimal incubation time should be determined to achieve sufficient labeling without causing cellular stress.[9]
-
Remove the Transcription Buffer and wash once with PBS.
-
Fix the cells by adding the Fixation Solution and incubating for 15 minutes at room temperature.
-
Proceed with standard immunofluorescence protocols using an anti-BrdU antibody to detect the incorporated 5-BrUTP.
In Vivo Labeling of Nascent RNA via Microinjection
This protocol is suitable for introducing 5-BrUTP into the cytoplasm of individual cells for transcription analysis.
Materials:
-
Cells grown on glass coverslips
-
Microinjection Buffer: 100 mM 5-BrUTP, 140 mM KCl, 2 mM Pipes (pH 7.4).[10] Store in aliquots at -20°C.
-
Fluorescence microscope with a microinjection system
-
Fixation Solution: 2% paraformaldehyde in PBS
-
Anti-BrdU antibody
Procedure:
-
Place the dish containing the cells on the microscope stage.
-
Using the microinjection system, inject the Microinjection Buffer into the cytoplasm of the target cells.
-
Return the dish to a 37°C incubator and incubate for 5-15 minutes.[10]
-
Gently wash the cells with PBS.
-
Fix the cells with the Fixation Solution for 15 minutes at room temperature.
-
Proceed with immunofluorescence staining using an anti-BrdU antibody.
Bromouridine Immunoprecipitation (BrU-IP) for RNA Synthesis Analysis
This protocol outlines the labeling of RNA with 5-Bromouridine (the nucleoside form, which is cell-permeable and converted to 5-BrUTP intracellularly) followed by immunoprecipitation to isolate newly synthesized transcripts.[3]
Materials:
-
Cells in culture
-
5-Bromouridine (BrU)
-
Hank's Balanced Salt Solution (HBSS)
-
RNA extraction kit
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
Wash buffers for immunoprecipitation
Procedure:
-
Add BrU to the cell culture medium to a final concentration of 2 mM and incubate for 1 hour.
-
Wash the cells with HBSS and harvest them.
-
Extract total RNA from the cell pellet using a standard RNA isolation kit.
-
Fragment the RNA to an appropriate size (e.g., 200-500 nucleotides) by sonication or chemical fragmentation.
-
Incubate the fragmented RNA with an anti-BrdU antibody to form RNA-antibody complexes.
-
Add Protein A/G magnetic beads to the mixture to capture the RNA-antibody complexes.
-
Wash the beads several times to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
-
The isolated RNA can then be analyzed by RT-qPCR or next-generation sequencing to quantify the abundance of specific newly synthesized transcripts.[3]
Visualized Workflows and Pathways
To better illustrate the processes involving 5-BrUTP, the following diagrams have been generated.
Caption: General workflow of 5-BrUTP labeling and detection.
Caption: Experimental workflow for Bromouridine Immunoprecipitation (BrU-IP).
Caption: Incorporation of 5-BrUTP into a nascent RNA strand.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromouridine 5'-triphosphate (sodium salt) | Cayman Chemical | Biomol.com [biomol.com]
- 5. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. salic.med.harvard.edu [salic.med.harvard.edu]
- 7. biotium.com [biotium.com]
- 8. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccr.cancer.gov [ccr.cancer.gov]
- 10. ccr.cancer.gov [ccr.cancer.gov]
An In-depth Technical Guide to 5-BrUTP/BrU-Based RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of 5-Bromouridine (5-BrU) and its triphosphate form (5-BrUTP) for the metabolic labeling of nascent RNA. We will delve into the core mechanisms, provide detailed experimental protocols for key applications, present quantitative data for experimental planning, and offer visualizations to clarify complex workflows and principles.
Core Principle of 5-BrU/BrUTP RNA Labeling
Metabolic labeling of RNA with 5-Bromouridine (BrU) is a powerful technique for studying the dynamics of RNA synthesis, processing, and turnover. The fundamental principle involves introducing a halogenated analog of uridine (B1682114) into living cells. This analog is taken up by the cell and processed through the nucleotide salvage pathway, ultimately being converted into 5-Bromouridine 5'-triphosphate (5-BrUTP).
Cellular RNA polymerases recognize 5-BrUTP as an analog of UTP and incorporate it into newly transcribed RNA chains. The presence of the bromine atom on the uracil (B121893) base acts as a unique tag that does not significantly alter the RNA's overall structure or function in the short term. This tag can then be specifically detected using monoclonal antibodies that recognize 5-bromo-2'-deoxyuridine (B1667946) (BrdU) but also exhibit strong cross-reactivity with BrU-labeled RNA. This high-affinity interaction allows for the visualization, immunoprecipitation, and subsequent analysis of the nascent transcriptome.
There are two primary methods for introducing the label:
-
5-Bromouridine (BrU) Feeding: Cells are incubated in a medium containing the nucleoside 5-BrU. This is the most common method as BrU is readily taken up by most cell types and is considered less toxic than other analogs like 5-ethynyl uridine (5-EU) and 4-thiouridine (B1664626) (4sU) for short-term use.[1][2]
-
5-BrUTP Delivery: As cells are generally impermeable to triphosphates, 5-BrUTP must be delivered into the cytoplasm via methods such as microinjection, liposome-mediated transfection, or cell permeabilization.[3] This approach provides a more direct way to introduce the active precursor for transcription.
The choice of method depends on the experimental goals, cell type, and the desired temporal resolution of the labeling.
Data Presentation: Quantitative Parameters for Experimental Design
The selection of an RNA labeling strategy depends on various factors including the experimental system, desired temporal resolution, and downstream application. Below is a summary of key parameters for 5-BrU labeling and a comparison with other common analogs.
Table 1: Typical Yield of BrU-Labeled RNA after Immunoprecipitation
| Cell Line | Starting Total RNA (µg) | Approximate Yield of BrU-RNA (ng) | Reference |
| HEK293T | 40 | ~500 | [2] |
| HeLa | 40 | 10 - 50 | [2] |
Yield can vary significantly based on cell type, metabolic activity, and labeling duration.
Table 2: Comparison of Common Metabolic RNA Labeling Analogs
| Feature | 5-Bromouridine (BrU) | 4-Thiouridine (4sU) | 5-Ethynyluridine (5-EU) |
| Detection Method | Antibody-based (Immunoprecipitation) | Thiol-specific biotinylation or nucleotide conversion for sequencing | Click chemistry-based biotinylation |
| Toxicity | Generally considered less toxic than 4sU and 5-EU in short-term use.[1][4][5] | Can be toxic, especially with longer incubation times; may cause developmental arrest in some organisms.[4][5] | Generally well-tolerated, but can have effects on cell growth at higher concentrations or longer exposures. |
| Cellular Perturbation | Minimal impact on RNA stability is generally assumed for short-term labeling.[1] | Can induce resistance to nuclease digestion and may affect RNA-protein interactions. | Minimal perturbation reported. |
| Downstream Compatibility | RT-qPCR, Microarray, Next-Generation Sequencing (Bru-seq, BRIC-seq).[1] | Next-Generation Sequencing (SLAM-seq, TT-seq), biotin-streptavidin purification. | Click-chemistry allows for a wide range of reporters (biotin, fluorophores); compatible with sequencing and imaging. |
Experimental Protocols
Detailed methodologies for key applications of 5-BrU/BrUTP labeling are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
Protocol 1: Metabolic Labeling and Immunofluorescence of Nascent RNA
This protocol is designed for visualizing sites of active transcription within the cell nucleus.
Materials:
-
Adherent cells grown on sterile glass coverslips
-
Cell culture medium
-
5-Bromouridine 5'-triphosphate (BrUTP)
-
Permeabilization Buffer (e.g., 20 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 0.05% Triton X-100, RNase inhibitor)
-
Transcription Buffer (e.g., 100 mM KCl, 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, ATP, CTP, GTP, 0.5 mM BrUTP, RNase inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody: Mouse anti-BrdU (multiple clones available, e.g., from Caltag, Roche)
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Methodology:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate to achieve 50-70% confluency on the day of the experiment.[6]
-
Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Gently add the Permeabilization Buffer and incubate for 3-5 minutes at room temperature. The optimal detergent concentration should be determined to permeabilize the majority of cells without causing detachment.[6]
-
-
In Vitro Transcription:
-
Fixation:
-
Stop the reaction by washing the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Immunostaining:
-
Permeabilize further if necessary (e.g., with 0.25% Triton X-100 in PBS for 10 minutes) to ensure antibody access to the nucleus.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-BrdU antibody diluted in Blocking Buffer (e.g., 1:50 to 1:200) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[6]
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.
-
Rinse with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Protocol 2: Bromouridine Immunoprecipitation Chase and Sequencing (BRIC-seq)
This protocol is used to determine the degradation rates and half-lives of RNA transcripts on a genome-wide scale.
Materials:
-
Cultured mammalian cells
-
Cell culture medium containing 150 µM 5-Bromouridine (BrU)
-
Standard cell culture medium (for chase)
-
Total RNA extraction kit (e.g., TRIzol)
-
Anti-BrdU antibody conjugated to magnetic beads
-
Immunoprecipitation (IP) Buffer (e.g., PBS with 0.1% BSA, 1% Triton X-100, RNase inhibitor, heparin)
-
Elution Buffer
-
RNA sequencing library preparation kit
Methodology:
-
Pulse Labeling: Culture cells in a medium containing 150 µM BrU for an extended period (e.g., 24 hours) to ensure labeling of the majority of transcripts.[7]
-
Chase:
-
At time point 0, wash the cells twice with fresh, pre-warmed medium to remove the BrU-containing medium.
-
Add standard culture medium to the cells.
-
Harvest cells at various time points after the chase begins (e.g., 0, 1, 3, 6, 12 hours).
-
-
RNA Extraction: Extract total RNA from the harvested cells at each time point using a standard protocol.
-
Immunoprecipitation (IP) of BrU-labeled RNA:
-
For each time point, take a defined amount of total RNA (e.g., 40 µg).
-
Denature the RNA by heating at 80°C for 2 minutes, then immediately place on ice.[2]
-
Incubate the denatured RNA with anti-BrdU antibody-conjugated magnetic beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads multiple times with IP Buffer to remove non-specifically bound RNA.
-
-
Elution: Elute the BrU-labeled RNA from the beads according to the manufacturer's protocol.
-
Downstream Analysis:
-
Purify and quantify the eluted RNA.
-
Prepare libraries for next-generation sequencing from the immunoprecipitated RNA from each time point.
-
Sequence the libraries and align the reads to a reference genome.
-
Calculate RNA half-lives by fitting the decay of normalized read counts over the chase time points to an exponential decay model.[7]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in 5-BrU/BrUTP labeling experiments.
Conclusion
The 5-BrUTP/BrU labeling system is a versatile and robust method for investigating the life cycle of RNA. Its relatively low toxicity and the specificity of antibody-based detection make it a valuable tool for a wide range of applications, from visualizing transcription sites to quantifying genome-wide RNA stability. By carefully selecting the appropriate labeling strategy and optimizing experimental parameters, researchers can gain deep insights into the dynamic regulation of the transcriptome, which is critical for understanding cellular function in both health and disease and for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. Transcriptome stability profiling using 5’-bromouridine IP chase (BRIC-seq) identifies novel and functional microRNA targets in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 5-Bromouridine Triphosphate Incorporation into RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism, applications, and methodologies surrounding the incorporation of 5-Bromouridine 5'-triphosphate (5-BrUTP) into nascent RNA transcripts. This powerful technique serves as a cornerstone for studying RNA synthesis, turnover, and dynamics in various biological systems.
The Enzymatic Incorporation of 5-BrUTP into RNA
The central mechanism of 5-BrUTP incorporation into RNA hinges on the substrate promiscuity of DNA-dependent RNA polymerases. In both cellular (in vivo) and cell-free (in vitro) systems, these enzymes recognize 5-BrUTP as an analogue of the natural substrate, uridine (B1682114) triphosphate (UTP).
In cellular applications, the process begins with the introduction of 5-Bromouridine (BrU) to the cell culture medium.[1][2] The cell's nucleoside salvage pathways then uptake BrU and enzymatically convert it into 5-Bromouridine 5'-triphosphate (5-BrUTP).[3] This modified nucleotide triphosphate is subsequently utilized by RNA polymerases during transcription, where it is incorporated into the elongating RNA chain in place of UTP.[1][4] The bromine atom at the 5th position of the uracil (B121893) base serves as a unique tag, enabling the specific detection and isolation of newly synthesized RNA.[1]
While 5-BrUTP is readily incorporated by cellular RNA polymerases, it is important to note that the introduction of this analogue can have subtle effects on RNA structure and function. For instance, the replacement of uridines with 5-Bromouridine has been shown to potentially inhibit pre-mRNA splicing, suggesting that the uridine residues themselves are critical for this process.
Quantitative Data on 5-BrUTP Incorporation
A precise, quantitative comparison of the enzyme kinetics (Km and Vmax) for 5-BrUTP versus the natural UTP substrate by RNA polymerases is not extensively documented in publicly available literature. However, the widespread and effective use of BrU labeling suggests that it is a reasonably efficient substrate. The table below summarizes the available qualitative and semi-quantitative information.
| Parameter | 5-Bromouridine 5'-triphosphate (5-BrUTP) | Uridine Triphosphate (UTP) | References |
| Substrate for RNA Polymerase | Yes, readily incorporated in vivo and in vitro. Known substrate for T7 RNA Polymerase. | Natural substrate. | [4] |
| Incorporation Efficiency | Generally considered efficient for labeling purposes. Can be cell-type dependent. | Standard for natural transcription. | |
| Enzyme Kinetics (Km, Vmax) | Specific values are not readily available in the literature. | Km values for bacterial RNA polymerases are in the high micromolar range (300–900 μM). For E. coli RNA polymerase, a Kd for UTP of 36 ± 5 µM has been reported. | [3][5] |
| Toxicity | Considered less toxic than other analogues like 5-ethynyl uridine (5-EU) and 4-thiouridine (B1664626) (4sU), with minimal effects on cell viability during short-term use. | Non-toxic. | |
| Effect on RNA Stability | Generally considered to have a minor impact on inherent RNA stability within the experimental timeframe. | Natural stability. |
Experimental Protocols
In Vitro Transcription with 5-BrUTP
This protocol outlines a general method for the in vitro synthesis of 5-BrU-labeled RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM NaCl)
-
100 mM DTT
-
RNase Inhibitor
-
NTP mix (ATP, GTP, CTP at 10 mM each)
-
5-BrUTP solution (10 mM)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the following reaction mixture at room temperature in a nuclease-free microcentrifuge tube (volumes can be scaled as needed):
-
Nuclease-free water: to a final volume of 20 µL
-
5x Transcription Buffer: 4 µL
-
100 mM DTT: 1 µL
-
10 mM ATP: 2 µL
-
10 mM GTP: 2 µL
-
10 mM CTP: 2 µL
-
10 mM 5-BrUTP: 2 µL
-
Linearized DNA template (0.5-1 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (20 U/µL): 1 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the 5-BrU-labeled RNA using a suitable RNA purification kit or via phenol-chloroform extraction followed by ethanol (B145695) precipitation.
Cellular RNA Labeling with 5-Bromouridine and Immunoprecipitation (BrU-IP)
This protocol describes the labeling of nascent RNA in cultured cells with 5-Bromouridine (BrU) followed by immunoprecipitation to isolate the labeled transcripts.[1]
Materials:
-
Cultured mammalian cells
-
5-Bromouridine (BrU) stock solution (e.g., 100 mM in PBS)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
RNA extraction kit
-
Anti-BrdU/BrU antibody
-
Protein A/G magnetic beads
-
BrU-IP Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 200 mM NaCl, 0.5% Triton X-100)
-
Wash Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 500 mM NaCl, 0.5% Triton X-100)
-
Elution Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.0)
-
RNase inhibitors
Procedure:
Part 1: 5-Bromouridine Labeling of Cells
-
Culture cells to the desired confluency.
-
Add BrU to the cell culture medium to a final concentration of 2 mM.
-
Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.[1]
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping.
-
Extract total RNA from the cell pellet using a commercial RNA extraction kit according to the manufacturer's instructions.
Part 2: Immunoprecipitation of BrU-labeled RNA
-
Quantify the total RNA concentration.
-
Take a fraction of the total RNA as an "input" control.
-
To the remaining RNA, add BrU-IP buffer and the anti-BrdU/BrU antibody.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the RNA-antibody mixture and incubate for another hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with Wash Buffer.
-
Elute the BrU-labeled RNA from the beads by resuspending in Elution Buffer and incubating at 65°C for 10 minutes.
-
Collect the supernatant containing the purified BrU-labeled RNA.
-
The isolated RNA can then be analyzed by RT-qPCR, microarray, or next-generation sequencing.[1]
Visualizations
Signaling Pathway of 5-BrUTP Incorporation
Caption: Cellular uptake and metabolic pathway of 5-Bromouridine for RNA incorporation.
Experimental Workflow for BrU-IP
Caption: Step-by-step workflow for the immunoprecipitation of 5-BrU labeled RNA.
References
- 1. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dynamics of Gene Expression: A Technical Guide to Nascent RNA Synthesis Analysis Using 5-BrUTP
For researchers, scientists, and drug development professionals, understanding the intricate regulation of gene expression is paramount. This in-depth guide explores the powerful technique of using 5-Bromouridine triphosphate (5-BrUTP) to label and analyze nascent RNA transcripts, offering a window into the real-time transcriptional activity of the cell.
The study of nascent RNA—RNA molecules in the process of being synthesized—provides a direct measure of gene transcription rates, offering insights that are often obscured when analyzing the more stable, steady-state RNA population.[1][2][3] 5-BrUTP, a halogenated analog of uridine (B1682114) triphosphate, serves as a crucial tool for these investigations. It is incorporated into newly synthesized RNA by RNA polymerases, effectively tagging these transcripts for subsequent detection and analysis.[4][5] This guide delves into the core principles of 5-BrUTP-based nascent RNA analysis, providing detailed experimental protocols, data presentation strategies, and visual workflows to empower researchers in their quest to unravel the complexities of transcriptional regulation.
The Principle of 5-BrUTP Labeling
The fundamental principle behind 5-BrUTP-based analysis lies in its ability to be incorporated into elongating RNA chains by cellular RNA polymerases in place of the natural uridine triphosphate (UTP). Once integrated, the bromine-tagged RNA can be specifically identified and isolated using antibodies that recognize the bromouridine moiety. This allows for the selective enrichment and subsequent analysis of RNA molecules that were actively being transcribed during the labeling period.
A significant advantage of this method is its ability to distinguish between changes in RNA synthesis and RNA degradation, which cannot be discerned from steady-state RNA levels alone.[1] While methods using transcriptional inhibitors like α-amanitin and actinomycin (B1170597) D can also be used to study RNA turnover, 5-BrUTP labeling offers a less disruptive approach with minimal effects on cell viability during short-term use.[1]
Core Applications in Research and Drug Development
The versatility of 5-BrUTP labeling has led to its application in a wide array of research areas:
-
Global Transcription Analysis: Techniques like Global Run-On sequencing (GRO-seq) utilize 5-BrUTP to map the positions of transcriptionally active RNA polymerases across the entire genome.[6][7]
-
Viral Replication Studies: In virology, 5-BrUTP is employed to specifically label nascent viral RNA, often in the presence of transcription inhibitors like actinomycin D to shut down host cell transcription. This allows for the detailed study of viral replication dynamics.[8]
-
Transcription Termination Analysis: The strand-specific transcription run-on (TRO) approach using 5-BrUTP helps in understanding the mechanisms of transcription termination by RNA polymerase II.[9][10]
-
Drug Discovery: By providing a direct readout of transcriptional activity, 5-BrUTP-based assays can be used to assess the on-target and off-target effects of drug candidates on gene expression.
Experimental Methodologies
Several key experimental approaches leverage 5-BrUTP to study nascent RNA. The choice of method depends on the specific research question and the biological system under investigation.
In Vivo Labeling of Nascent RNA
This technique involves introducing 5-BrUTP into living cells, where it is incorporated into newly synthesized RNA. Due to the impermeability of the cell membrane to the triphosphate form, various delivery methods have been developed.[11][12][13]
Workflow for In Vivo 5-BrUTP Labeling and Immunodetection:
Nuclear Run-On (NRO) Assay
The NRO assay measures the transcriptional activity within isolated nuclei. This method provides a snapshot of the transcriptionally engaged polymerases at the time of cell lysis.[3][14][15]
Workflow for Bromouridine Immunocapture Nuclear Run-On (BrU-NRO):
5-Bromouridine-Immunoprecipitation (BrU-IP) for Nascent RNA Capture
This method is used to measure RNA production within a short timeframe by labeling cellular RNA with 5-Bromouridine (BrU), which is then converted to 5-BrUTP by the cell's salvage pathway, followed by immunoprecipitation of the labeled RNA.[1][16][17]
Workflow for BrU-IP:
Detailed Experimental Protocols
For successful and reproducible results, meticulous attention to detail in the experimental protocols is crucial. The following tables provide a consolidated overview of key protocol parameters and reagent concentrations cited in the literature.
Table 1: Reagent Concentrations for 5-BrUTP Labeling
| Reagent/Parameter | Concentration/Condition | Application | Reference |
| 5-BrUTP | 0.2 mM - 10 mM | In vivo labeling, NRO | [8][18] |
| Lipofectamine 2000 | 5 µL in 50 µL total volume | Transfection for in vivo labeling | [8] |
| Digitonin | 5-40 µg/ml | Permeabilization for in vivo labeling | [18] |
| Triton X-100 | 0.02% - 0.1% | Permeabilization for in vivo labeling | [18] |
| Actinomycin D | 1-10 µg/ml | Inhibition of host cell transcription | [8][19] |
| α-amanitin | 1-10 µg/ml | Specific inhibition of RNA polymerase II | [18][19] |
| Anti-BrdU/BrU Antibody | 1:50 - 1:200 dilution | Immunofluorescence | [18] |
| Anti-BrdU/BrU Antibody | 1.25 µ g/sample | Immunoprecipitation | [1] |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature | Application | Reference |
| In vivo labeling | 5 - 60 minutes | 37°C | In vivo labeling | [8][19] |
| Nuclear Run-On | 5 - 30 minutes | 30-37°C | NRO Assay | [9][14][20] |
| BrU Labeling (in culture) | 1 hour | 37°C | BrU-IP | [1][16][17] |
| Antibody Incubation (IF) | Varies (e.g., 1 hour) | Room Temperature | Immunofluorescence | [8] |
| Antibody Incubation (IP) | 1 hour to overnight | Room Temperature | Immunoprecipitation | [1] |
| Fixation (PFA) | 15 minutes | Room Temperature | In vivo labeling | [8] |
Data Presentation and Interpretation
Quantitative data from 5-BrUTP experiments, typically derived from RT-qPCR or next-generation sequencing, should be presented clearly to facilitate comparison and interpretation.
Table 3: Example Data Table for RT-qPCR Analysis of Nascent Transcripts
| Gene | Condition | Normalized Expression (Relative to Input and Housekeeping Gene) | Fold Change (Treatment vs. Control) | p-value |
| Gene X | Control | 1.00 ± 0.12 | - | - |
| Gene X | Treatment A | 2.54 ± 0.25 | 2.54 | <0.01 |
| Gene Y | Control | 1.00 ± 0.09 | - | - |
| Gene Y | Treatment A | 0.48 ± 0.07 | 0.48 | <0.05 |
Considerations and Future Directions
While 5-BrUTP is a powerful tool, it is important to consider potential limitations. The introduction of the modified nucleotide may have minor effects on cell physiology, although it is generally considered minimally toxic.[4] For some applications, newer "click-chemistry" based methods using analogs like 5-ethynyluridine (B57126) (EU) offer an alternative with different detection strategies.[11][13]
The combination of 5-BrUTP labeling with high-throughput sequencing (e.g., Bru-seq, GRO-seq) continues to be a cornerstone of transcriptomics, providing unprecedented detail into the regulation of gene expression.[14][21][22] As sequencing technologies advance, these methods will undoubtedly yield even deeper insights into the dynamic nature of the transcriptome, aiding in the identification of novel therapeutic targets and the development of more effective drugs.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRO-Seq/BRIC-Seq/Bru-Seq/BruChase-Seq [emea.illumina.com]
- 8. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 9. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. salic.med.harvard.edu [salic.med.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Quantification of nascent transcription by bromouridine immunocapture nuclear run-on RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation [jove.com]
- 17. youtube.com [youtube.com]
- 18. ccr.cancer.gov [ccr.cancer.gov]
- 19. ccr.cancer.gov [ccr.cancer.gov]
- 20. Nuclear Run On Transcription Assay [protocols.io]
- 21. Bru-Seq [emea.illumina.com]
- 22. Bru-Seq - Enseqlopedia [enseqlopedia.com]
Unveiling Transcriptional Dynamics: A Technical Guide to 5-Bromouridine Triphosphate (5-BrUTP) in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamics of gene expression is fundamental to unraveling cellular processes in both healthy and diseased states. The ability to specifically label and isolate newly synthesized RNA provides a powerful tool for measuring transcriptional activity and RNA stability. 5-Bromouridine triphosphate (5-BrUTP) and its nucleoside precursor, 5-Bromouridine (BrU), are halogenated analogs of uridine (B1682114) that serve as invaluable reagents for this purpose.[1][2] Incorporated into nascent RNA transcripts by cellular RNA polymerases, these analogs introduce a unique chemical tag that enables the specific detection and isolation of newly transcribed RNA.[1][3] This technical guide provides an in-depth overview of the principles, experimental workflows, and applications of 5-BrUTP and BrU in studying gene expression dynamics, with a focus on their utility in basic research and drug development.
Core Principles of 5-BrU/5-BrUTP Labeling
The central principle behind the use of 5-BrUTP and BrU lies in their structural similarity to the natural nucleotide uridine triphosphate (UTP). Cellular RNA polymerases recognize and incorporate these analogs into elongating RNA chains in place of uridine. The key difference is the bromine atom at the 5th position of the uracil (B121893) base, which does not significantly alter the RNA's overall structure or function within the experimental timeframe but provides a specific epitope for immunological detection using anti-BrdU/BrU antibodies.[1][4]
There are two primary strategies for introducing the brominated uridine analog into cells:
-
Metabolic Labeling with 5-Bromouridine (BrU) : The cell-permeable nucleoside 5-BrU is added to the cell culture medium.[4] Once inside the cell, it is phosphorylated by the nucleotide salvage pathway to form 5-BrUTP, which is then incorporated into newly synthesized RNA.[5] This method is suitable for pulse-labeling experiments in living cells to study RNA synthesis and decay rates.[3][4]
-
Direct Delivery of 5-Bromouridine 5'-triphosphate (5-BrUTP) : Because the triphosphate form is not readily permeable to the cell membrane, 5-BrUTP is typically introduced into cells that have been permeabilized or into isolated nuclei.[5] This approach is commonly used in nuclear run-on (NRO) and transcription run-on (TRO) assays to measure the activity of engaged RNA polymerases.[6][7][8]
Key Experimental Applications and Protocols
The versatility of 5-BrU/5-BrUTP labeling allows for a range of applications to probe different aspects of gene expression.
Metabolic Labeling and Immunoprecipitation (BrU-IP/BRIC-seq)
This technique is used to measure the rate of RNA synthesis and stability.[4] Cells are pulse-labeled with BrU for a defined period, after which total RNA is extracted. The BrU-labeled RNA is then specifically immunoprecipitated using an anti-BrdU antibody, allowing for the isolation of newly synthesized transcripts.[4] Subsequent analysis of the captured RNA by RT-qPCR or next-generation sequencing (a method known as BRIC-seq) provides a quantitative measure of gene expression during the labeling window.[3][4]
Experimental Workflow for BrU Immunoprecipitation (BrU-IP)
Caption: Workflow for BrU metabolic labeling and immunoprecipitation.
Detailed Protocol for BrU Immunoprecipitation:
This protocol is adapted from established methods for HEK293T cells.[4]
-
Cell Culture and Labeling:
-
Seed approximately 3.5 x 10^6 HEK293T cells in a 10 cm petri dish and grow for 48 hours.
-
Prepare growth medium containing 2 mM BrU.
-
Aspirate the old medium and add the BrU-containing medium to the cells.
-
Incubate for 1 hour at 37°C and 5% CO2.[4]
-
-
RNA Extraction:
-
Wash the cells with Hank's buffer and trypsinize.
-
Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol).
-
-
Immunoprecipitation:
-
Prepare magnetic beads by incubating with an anti-BrdU antibody (approximately 1.25 µg per sample) in BrU-IP buffer for at least 1 hour.[4]
-
Add the extracted total RNA to the antibody-bead complexes and incubate to allow binding of the BrU-labeled RNA.
-
Wash the beads multiple times to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
-
-
Downstream Analysis:
-
Purify the eluted RNA using phenol-chloroform extraction.
-
Analyze the abundance of specific transcripts using RT-qPCR or perform library preparation for next-generation sequencing.
-
Nuclear Run-On (NRO) Assay
The NRO assay measures the transcriptional activity of genes at a specific moment by quantifying the abundance of engaged and elongating RNA polymerases.[7][8] In this technique, cells are first lysed to isolate nuclei, which are then incubated in a transcription buffer containing 5-BrUTP and other nucleotides.[7] This allows the already engaged RNA polymerases to "run on" and incorporate 5-BrUTP into the nascent transcripts.[8] The reaction is then stopped, and the BrU-labeled RNA is isolated and quantified.
Caption: Using BrU labeling to measure drug-induced transcription changes.
Conclusion
5-Bromouridine triphosphate and its nucleoside counterpart, 5-Bromouridine, are powerful and versatile tools for the direct measurement of gene expression dynamics. By enabling the specific labeling and isolation of newly synthesized RNA, these analogs facilitate a wide range of applications, from fundamental studies of RNA metabolism to the elucidation of drug mechanisms of action in preclinical development. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute robust experiments to explore the dynamic nature of the transcriptome.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Run-On sequencing to measure nascent transcription in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of nascent transcription by bromouridine immunocapture nuclear run-on RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Does the Nuclear Run on Assay Work? [geneticistusa.com]
Exploring Transcriptional Bursting with 5-BrUTP Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene transcription is not a continuous and smooth process but rather occurs in stochastic bursts or pulses. This phenomenon, known as transcriptional bursting, is a fundamental property of genes across a wide range of organisms, from bacteria to mammals.[1][2] The intermittent nature of transcription, with periods of high activity interspersed with long periods of inactivity, contributes significantly to the heterogeneity in mRNA and protein levels observed among genetically identical cells. This variability, or transcriptional noise, has profound implications for cellular function, development, and the emergence of drug resistance in diseases like cancer.
Understanding the mechanisms that regulate transcriptional bursting is crucial for deciphering the complexities of gene regulation and for the development of novel therapeutic strategies. Key parameters that characterize transcriptional bursting are burst size , the number of mRNA molecules produced during an active period, and burst frequency , the rate at which these bursts occur.[3]
This technical guide provides an in-depth exploration of how 5-Bromouridine triphosphate (5-BrUTP) labeling can be employed to study transcriptional bursting. 5-BrUTP is a uridine (B1682114) analog that is incorporated into newly synthesized RNA.[4] By pulse-labeling cells with 5-BrUTP and subsequently isolating and quantifying the labeled nascent RNA, researchers can gain valuable insights into the dynamics of transcription. This guide details the experimental protocols, data analysis, and the influence of signaling pathways on transcriptional bursting.
The Two-State Model of Transcriptional Bursting
A common framework for understanding transcriptional bursting is the two-state model.[3] In this model, a gene promoter is proposed to switch stochastically between an inactive "OFF" state and a permissive "ON" state. Transcription initiation only occurs when the promoter is in the "ON" state.
Quantitative Analysis of Transcriptional Bursting Parameters
Stimulation of cells with various signals can modulate transcriptional bursting by altering the burst size and/or frequency. The following table summarizes quantitative data from studies that have investigated these changes in response to different stimuli.
| Gene | Stimulus | Change in Burst Size | Change in Burst Frequency | Cell Type | Reference |
| c-Fos | Serum | No significant change | Increased | Mammalian cells | (Senecal et al., 2014) |
| β-actin | Serum | Increased | Increased | Mammalian cells | (Kalo et al., 2015) |
| ctgf | Serum | Increased | No significant change | Mammalian cells | [5] |
| ctgf | TGF-β1 | Increased | No significant change | Mammalian cells | [5] |
| NF-κB targets | TNF | Increased | Maintained | Jurkat T cells | [6][7] |
| β-globin | Erythroid maturation | Increased | Increased | G1E-ER4 cells | [8] |
Experimental Protocols
5-BrUTP Labeling and Nascent RNA Isolation
This protocol describes the labeling of nascent RNA in cultured cells using 5-BrUTP, followed by immunoprecipitation to isolate the labeled transcripts. This method allows for the quantification of newly synthesized RNA, providing a snapshot of transcriptional activity.
Materials:
-
Cell culture medium
-
5-Bromouridine triphosphate (5-BrUTP)
-
RNA extraction kit
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase inhibitors
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow under standard conditions.
-
5-BrUTP Labeling (Pulse):
-
Prepare a stock solution of 5-BrUTP.
-
Add 5-BrUTP to the cell culture medium to a final concentration of 2 mM.
-
Incubate the cells for a short period (e.g., 5-60 minutes) to label newly transcribed RNA. The optimal labeling time should be determined empirically for the specific gene and cell type.[9]
-
-
RNA Extraction:
-
After the pulse, immediately wash the cells with ice-cold PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
-
Immunoprecipitation (BrU-IP):
-
Incubate the total RNA with an anti-BrdU antibody to specifically bind the BrU-labeled RNA.
-
Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the complexes.
-
Wash the beads several times with wash buffers to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads using an elution buffer.
-
-
Downstream Analysis:
Nuclear Run-On Assay with 5-BrUTP
The nuclear run-on assay measures the transcriptional activity of genes in isolated nuclei. This method provides a direct measure of the rate of transcription.
Materials:
-
Cell culture supplies
-
Hypotonic lysis buffer
-
Nuclei isolation buffer
-
Run-on reaction buffer containing 5-BrUTP
-
RNA extraction reagents
-
Anti-BrdU antibody and beads for immunoprecipitation
Procedure:
-
Nuclei Isolation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer to swell the cells.
-
Homogenize the cells to release the nuclei.
-
Pellet the nuclei by centrifugation and wash with nuclei isolation buffer.
-
-
Run-On Reaction:
-
Resuspend the isolated nuclei in the run-on reaction buffer containing 5-BrUTP and other NTPs.
-
Incubate the reaction at 30°C for a short period (e.g., 5-15 minutes) to allow transcription to proceed and incorporate 5-BrUTP into nascent transcripts.[12]
-
-
RNA Isolation and Purification:
-
Stop the run-on reaction and extract the RNA from the nuclei.
-
Isolate the BrU-labeled nascent RNA by immunoprecipitation as described in the previous protocol.
-
-
Analysis:
-
Quantify the nascent transcripts of interest by RT-qPCR or analyze the entire transcriptome by sequencing.
-
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for studying transcriptional bursting using 5-BrUTP labeling.
Deriving Bursting Parameters from 5-BrUTP Data
The amount of nascent RNA quantified after a 5-BrUTP pulse provides a measure of the transcriptional output over a defined time window. To infer the underlying bursting parameters (burst size and frequency), mathematical models are employed. These models typically assume the two-state model of transcription and use the measured distribution of nascent RNA levels across a population of single cells to estimate the most likely values for k_on, k_off, and k_m. From these rates, the burst size (k_m / k_off) and burst frequency (k_on) can be calculated.[13] More advanced techniques, such as combining metabolic labeling with single-cell RNA sequencing (scRNA-seq), can provide more direct measurements of these parameters.[3]
Signaling Pathways Modulating Transcriptional Bursting
External stimuli and intracellular signaling pathways play a critical role in regulating transcriptional bursting. Two well-studied pathways are the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
TGF-β Signaling Pathway
The TGF-β signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[14] Upon ligand binding, the TGF-β receptors activate SMAD transcription factors, which then translocate to the nucleus to regulate the expression of target genes.[14] This regulation can involve the modulation of transcriptional bursting.
MAPK Signaling Pathway
The MAPK signaling pathways are key mediators of cellular responses to a variety of extracellular signals.[15] These pathways involve a cascade of protein kinases that ultimately lead to the phosphorylation and activation of transcription factors, thereby controlling gene expression.[15] The activation of MAPK pathways can influence both the frequency and size of transcriptional bursts.
Conclusion
The study of transcriptional bursting is a rapidly evolving field that is providing unprecedented insights into the stochastic nature of gene expression. The use of 5-BrUTP labeling, coupled with quantitative analysis and modeling, is a powerful approach for dissecting the dynamics of transcription and how they are regulated by cellular signaling pathways. For researchers in basic science and drug development, a deeper understanding of transcriptional bursting holds the promise of identifying novel targets and strategies for modulating gene expression in health and disease. This technical guide provides a solid foundation for designing and interpreting experiments aimed at exploring the fascinating world of transcriptional bursting.
References
- 1. Transcriptional bursting dynamics in gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptional bursting dynamics in gene expression [frontiersin.org]
- 3. Transcriptional bursting: from fundamentals to novel insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. TNF stimulation primarily modulates transcriptional burst size of NF‐κB‐regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancer regulation of transcriptional bursting parameters revealed by forced chromatin looping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BruChase-Seq [illumina.com]
- 11. BruChase-Seq - Enseqlopedia [enseqlopedia.com]
- 12. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional burst frequency and burst size are equally modulated across the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 15. Regulation of gene transcription by mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Mapping Active Transcription Sites with 5-BrUTP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic process of transcription, the synthesis of RNA from a DNA template, is a cornerstone of gene expression and cellular function. Visualizing and quantifying actively transcribing regions of the genome is crucial for understanding fundamental biological processes and the mechanisms of disease. 5-Bromouridine 5'-triphosphate (5-BrUTP) has emerged as a powerful tool for labeling nascent RNA, enabling the precise mapping of active transcription sites within cells and tissues. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of 5-BrUTP-based techniques for researchers, scientists, and drug development professionals.
5-BrUTP is a synthetic analog of uridine (B1682114) triphosphate (UTP) that is incorporated into newly synthesized RNA by RNA polymerases.[1] The incorporated bromouridine (BrU) can then be detected with high specificity using antibodies, allowing for the visualization and isolation of nascent transcripts.[2] This approach offers several advantages, including the ability to perform pulse-chase experiments to study transcription dynamics and the compatibility with various downstream applications, from high-resolution microscopy to genome-wide sequencing.[3]
Core Principles
The fundamental principle behind 5-BrUTP-based methods is the metabolic labeling of newly transcribed RNA. Because cells are generally impermeable to phosphorylated nucleotides like BrUTP, the analog must be introduced into the cytoplasm.[4] This is typically achieved through cell permeabilization, microinjection, or liposome-mediated transfection.[1][4][5] Once inside the cell, BrUTP is utilized by RNA polymerases as a substrate in place of UTP, leading to its incorporation into elongating RNA chains. The subsequent detection of BrU-labeled RNA provides a snapshot of transcriptional activity at the time of labeling.
Key Experimental Approaches
Several key experimental approaches leverage 5-BrUTP to map active transcription sites. These techniques can be broadly categorized into in situ visualization methods and biochemical/genomic approaches.
In Situ Visualization of Active Transcription
These methods aim to visualize the sites of active transcription directly within the cellular context.
-
Immunofluorescence Microscopy: Following BrUTP incorporation, cells are fixed, permeabilized, and incubated with an anti-BrdU/BrU antibody.[6] A fluorescently labeled secondary antibody is then used to detect the primary antibody, revealing the subcellular localization of nascent RNA. This technique provides high-resolution images of transcription "factories" or sites of intense transcriptional activity.[7]
-
Electron Microscopy: For even higher resolution, immunogold labeling can be combined with electron microscopy to pinpoint transcription sites at the ultrastructural level.[8][9]
Biochemical and Genome-Wide Analysis
These approaches involve the isolation and analysis of BrU-labeled RNA to identify and quantify transcribed genes.
-
Transcription Run-on (TRO) Assays: This technique measures the density of transcriptionally engaged RNA polymerases across a gene.[10] Nuclei are isolated and incubated with BrUTP, allowing polymerases that were active in vivo to continue transcribing in vitro. The resulting BrU-labeled RNA is then isolated and quantified, often by RT-qPCR, to assess the transcriptional activity of specific genes.[11][12]
-
Global Run-on Sequencing (GRO-seq): This powerful genome-wide technique combines a nuclear run-on assay with next-generation sequencing.[13][14] Nascent transcripts are labeled with BrUTP, immunopurified using an anti-BrdU antibody, and then sequenced.[15] The resulting data provides a comprehensive map of active transcription across the entire genome at nucleotide resolution.
Data Presentation: Quantitative Parameters of 5-BrUTP Labeling
The efficiency and resolution of 5-BrUTP labeling can be influenced by various experimental parameters. The following table summarizes key quantitative data gathered from the literature to aid in experimental design.
| Parameter | Method | Typical Value/Range | Key Considerations |
| BrUTP Concentration | In vitro transcription (run-on) | 0.2 - 0.75 mM[10][16] | Higher concentrations can be inhibitory. |
| Microinjection | 100 mM (in needle)[17][18] | Final intracellular concentration is lower. | |
| Lipofection | 10 mM (in labeling solution)[3] | Optimization is cell-type dependent. | |
| Labeling Time | In situ visualization (pulse) | 1 - 30 minutes[6][10] | Shorter times for nascent transcripts. |
| Run-on assays | 1 - 5 minutes[10][16] | Balances signal with RNA processing. | |
| GRO-seq | 5 minutes[13] | Captures engaged polymerases. | |
| Cell Permeabilization | Digitonin (B1670571) | 5 - 40 µg/mL[6] | Permeabilizes plasma membrane, not nuclear. |
| Triton X-100 | 0.02% - 0.1%[6] | Permeabilizes both plasma and nuclear membranes. | |
| Sarkosyl | 0.6%[16] | Used in run-on assays to inhibit new initiation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of 5-BrUTP-based assays. Below are representative protocols for key experiments.
Protocol 1: In Situ Visualization of Active Transcription Sites by Immunofluorescence
This protocol is adapted from methodologies described for visualizing nascent transcripts in cultured cells.[6]
Materials:
-
Cultured cells on coverslips
-
Permeabilization Buffer (e.g., containing 5-40 µg/mL digitonin or 0.02%-0.1% Triton X-100 in a physiological buffer)
-
Transcription Buffer (containing 0.2-0.5 mM BrUTP, ATP, CTP, GTP in a physiological buffer with RNase inhibitor)
-
Fixative (e.g., 2-4% paraformaldehyde in PBS)
-
Blocking Solution (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Anti-BrdU/BrU antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Wash cells grown on coverslips twice with PBS.
-
Permeabilize the cells by incubating with Permeabilization Buffer for 3-5 minutes at room temperature. The optimal detergent concentration and time should be determined empirically for each cell type.[6]
-
Wash twice with PBS to remove the permeabilizing agent.
-
Incubate the cells in pre-warmed Transcription Buffer for 5-15 minutes at 37°C to allow for BrUTP incorporation.[6]
-
Stop the reaction by washing three times with cold PBS.
-
Fix the cells with 2-4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the nuclear membrane (if using digitonin in step 2) with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating in Blocking Solution for 1 hour at room temperature.
-
Incubate with the primary anti-BrdU/BrU antibody diluted in Blocking Solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody diluted in Blocking Solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Visualize the slides using a fluorescence microscope.
Protocol 2: Strand-Specific Transcription Run-on (TRO) Assay
This protocol is based on the methodology for analyzing transcription termination in yeast.[10][16]
Materials:
-
Permeabilized cells
-
Transcription Run-on Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT, 0.75 mM each of ATP, CTP, GTP, and BrUTP, 200 U RNase inhibitor)[10][16]
-
RNA isolation reagent (e.g., TRIzol)
-
Anti-BrdU antibody-conjugated beads
-
Wash buffers (low salt, high salt, TET buffer)
-
Elution buffer
-
Reagents for reverse transcription and qPCR
Procedure:
-
Resuspend the permeabilized cell pellet in ice-cold Transcription Run-on Buffer.
-
Incubate for 1-5 minutes at 30°C to allow for BrUTP incorporation into nascent RNA.[10]
-
Stop the reaction by adding a cold RNA isolation reagent.
-
Extract total RNA following the manufacturer's protocol.
-
Affinity purify the BrUTP-labeled RNA using anti-BrdU antibody-conjugated beads.
-
Wash the beads sequentially with low salt, high salt, and TET buffers to remove non-specifically bound RNA.[16]
-
Elute the BrU-labeled RNA from the beads.
-
Perform reverse transcription on the eluted RNA using gene-specific primers.
-
Quantify the resulting cDNA using quantitative PCR (qPCR) to determine the level of transcription at specific genomic loci.
Mandatory Visualizations
The following diagrams illustrate the core experimental workflows and logical relationships in 5-BrUTP-based transcription analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling of RNA transcripts of eukaryotic cells in culture with BrUTP using a liposome transfection reagent (DOTAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrastructural analysis of transcription and splicing in the cell nucleus after bromo-UTP microinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrastructural Analysis of Transcription and Splicing in the Cell Nucleus after Bromo-UTP Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on TRO Approach [jove.com]
- 13. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear run-on - Wikipedia [en.wikipedia.org]
- 15. How Does the Nuclear Run on Assay Work? [geneticistusa.com]
- 16. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach [jove.com]
- 17. ccr.cancer.gov [ccr.cancer.gov]
- 18. researchgate.net [researchgate.net]
5-BrUTP: A Versatile Tool for In-depth Molecular Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromouridine (B41414) Triphosphate (5-BrUTP) is a modified nucleotide analog of uridine (B1682114) triphosphate that has become an indispensable tool in molecular biology. Its unique properties allow for the specific labeling and subsequent isolation of newly synthesized RNA, providing a powerful method for studying the dynamics of transcription, RNA processing, and degradation. This technical guide provides a comprehensive overview of 5-BrUTP, its applications, and detailed protocols for its use in key molecular biology techniques.
Core Properties and Applications of 5-BrUTP
5-BrUTP is readily incorporated into nascent RNA transcripts by various cellular and viral RNA polymerases in place of the natural uridine triphosphate (UTP). The bromine atom at the 5-position of the uracil (B121893) base provides a unique tag that can be specifically recognized by antibodies, allowing for the selective immunoprecipitation and analysis of newly transcribed RNA.
Key Applications:
-
Nascent RNA Sequencing (Bru-seq and BruChase-seq): These techniques utilize 5-BrUTP to label newly synthesized RNA, which is then isolated and sequenced to provide a genome-wide snapshot of transcriptional activity and RNA stability.
-
In Vitro Transcription: 5-BrUTP can be used in in vitro transcription reactions to generate brominated RNA probes for various applications, including Northern blotting, in situ hybridization, and structural studies.
-
RNA-Protein Interaction Studies: Labeled RNA can be used as a bait to identify and study RNA-binding proteins.
-
Aptamer Selection (SELEX): Modified nucleotides like 5-BrUTP can be incorporated into nucleic acid libraries to select for aptamers with specific binding properties.
Quantitative Data on RNA Labeling Techniques
The choice of RNA labeling method can significantly impact experimental outcomes. While direct quantitative comparisons of 5-BrUTP incorporation efficiency and signal-to-noise ratios are not always readily available in the literature, the following tables provide a summary of available comparative data for nascent RNA sequencing techniques.
| Parameter | Bru-seq (5-Bromouridine) | GRO-seq/PRO-seq (Br-UTP in vitro) | 5-EU Labeling (Click Chemistry) |
| Principle | In vivo metabolic labeling with 5-Bromouridine. | In vitro run-on transcription with Br-UTP in isolated nuclei. | In vivo metabolic labeling with 5-Ethynyluridine followed by click chemistry. |
| Reported Sensitivity | Detects a broad range of transcripts. | High sensitivity for transcription start sites and enhancer RNAs.[1] | High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-nuclear RNA). |
| Advantages | Relatively low toxicity compared to other analogs[2][3]; allows for pulse-chase experiments to measure RNA stability. | Provides a snapshot of transcriptionally engaged polymerases[4]; detects unstable transcripts.[5] | Highly specific and efficient "click" reaction for detection. |
| Limitations | Antibody-based detection can have background signal. | Requires isolation of nuclei, which can introduce artifacts. | Can be toxic at higher concentrations and longer incubation times. |
Experimental Protocols
In Vitro Transcription with 5-BrUTP for RNA Probe Synthesis
This protocol describes the synthesis of a 5-BrU-labeled RNA probe using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)
-
Ribonuclease Inhibitor
-
NTP mix (10 mM each of ATP, CTP, GTP)
-
5-BrUTP solution (10 mM)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
4 µL 5x Transcription Buffer
-
2 µL 100 mM DTT
-
1 µL Ribonuclease Inhibitor
-
1 µg Linearized DNA template
-
2 µL NTP mix (without UTP)
-
X µL 5-BrUTP (to desired final concentration, typically 0.5-1 mM)
-
1 µL T7 RNA Polymerase (20-40 units)
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the labeled RNA probe using a suitable method, such as spin column chromatography or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Storage: Determine the concentration of the probe by UV spectrophotometry. Store the labeled RNA at -80°C.
Bru-seq: Labeling and Isolation of Nascent RNA
This protocol outlines the key steps for labeling nascent RNA with 5-bromouridine in cultured cells and its subsequent isolation for sequencing.
Materials:
-
Cell culture medium
-
5-Bromouridine (BrU) stock solution (e.g., 50 mM in PBS)
-
TRIzol reagent
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
Wash buffers (e.g., PBS with 0.1% BSA)
-
Elution buffer (e.g., RNase-free water)
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add 5-Bromouridine to the culture medium to a final concentration of 1-2 mM.
-
Incubate for a short period (e.g., 30-60 minutes) to label newly synthesized RNA.
-
-
RNA Extraction:
-
Aspirate the medium and wash the cells with cold PBS.
-
Lyse the cells directly in the culture dish using TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
-
Immunoprecipitation of BrU-labeled RNA:
-
Incubate the total RNA with an anti-BrdU antibody in a suitable binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the RNA-antibody mixture and incubate for another hour at 4°C to capture the complexes.
-
Wash the beads several times with a stringent wash buffer to remove non-specifically bound RNA.
-
-
Elution:
-
Elute the BrU-labeled RNA from the beads using an appropriate elution buffer (e.g., by heating at 95°C for 5-10 minutes).
-
-
Downstream Processing: The isolated nascent RNA is then ready for library preparation and next-generation sequencing.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for Bru-seq analysis of nascent RNA.
Caption: Workflow for BruChase-seq to determine RNA stability.
Signaling Pathways Investigated with 5-BrUTP-based Methods
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses.[6] Bru-seq and other nascent RNA analysis techniques have been instrumental in dissecting the transcriptional dynamics of NF-κB target genes.[3][7]
Caption: Canonical NF-κB signaling pathway.
p53 Signaling Pathway
The p53 tumor suppressor protein is a critical transcription factor that responds to cellular stress, such as DNA damage, to regulate cell cycle arrest, apoptosis, and DNA repair.[2] Bru-seq has been used to study the transcriptional program activated by p53.
Caption: Simplified p53 signaling pathway.
Conclusion
5-BrUTP is a powerful and versatile tool for investigating the intricacies of RNA biology. Its ability to be incorporated into nascent RNA allows for the precise measurement of transcriptional dynamics and RNA stability on a genome-wide scale. The methodologies described in this guide, particularly Bru-seq and BruChase-seq, provide researchers with robust approaches to unravel the complex regulatory networks that govern gene expression. As sequencing technologies and analytical methods continue to advance, the applications of 5-BrUTP in molecular biology research are poised to expand even further, offering deeper insights into the fundamental processes of life.
References
- 1. A comparison of experimental assays and analytical methods for genome-wide identification of active enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. GRO-Seq/BRIC-Seq/Bru-Seq/BruChase-Seq [emea.illumina.com]
- 5. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput sequencing SELEX for the determination of DNA-binding protein specificities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-BrUTP Labeling of Viral RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic labeling of newly synthesized viral RNA offers a powerful tool for studying the dynamics of viral replication, transcription, and the efficacy of antiviral compounds. One established method involves the incorporation of the uridine (B1682114) analog 5-Bromouridine triphosphate (5-BrUTP) into nascent viral RNA. This allows for the specific detection and visualization of viral RNA synthesis within infected host cells. When combined with inhibitors of cellular transcription, such as Actinomycin D, this technique can distinguish viral RNA-dependent RNA synthesis from host cell transcription.[1] These application notes provide a detailed protocol for the 5-BrUTP labeling of viral RNA, alongside comparative data with another common labeling reagent, 5-ethynyl uridine (EU).
Principle of the Method
The 5-BrUTP labeling method is based on the metabolic incorporation of the modified ribonucleotide 5-BrUTP into newly transcribed RNA by viral RNA-dependent RNA polymerases.[1] Due to its structural similarity to uridine triphosphate, 5-BrUTP is readily used as a substrate by the viral replication machinery. Once incorporated, the brominated RNA can be detected using specific antibodies that recognize the bromo-uracil moiety, typically anti-BrdU antibodies.[1][2] This immunodetection allows for the visualization of sites of viral RNA synthesis within the cell via fluorescence microscopy and enables the quantification and isolation of newly synthesized viral RNA for downstream applications such as RT-qPCR or sequencing.[3][4] A key advantage of this technique, when used with Actinomycin D to halt host DNA-dependent transcription, is its selectivity for newly synthesized viral RNA.[1]
Comparative Analysis of Labeling Reagents
While 5-BrUTP is a well-established reagent, 5-ethynyl uridine (EU) coupled with click chemistry offers an alternative for labeling nascent RNA.[2][5] Both methods have been used to successfully visualize viral RNA synthesis. A side-by-side comparison in the context of Coronavirus (MHV-A59) infection showed that both EU- and BrU-labeled RNAs were detected in the perinuclear region of the cell and colocalized with the viral replicative structures.
| Parameter | 5-BrUTP Labeling | 5-EU Labeling | Reference |
| Detection Method | Immunocytochemistry (Anti-BrdU antibody) | Click Chemistry (Azide-fluorophore) | [2] |
| Typical Concentration | 10 mM (for transfection) | 1 mM | [1][2] |
| Cell Permeability | Requires transfection reagent (e.g., Lipofectamine 2000) | Cell-permeable | [1][5] |
| RNase Sensitivity | Detection is critically dependent on RNase inhibitors | Less sensitive to RNases | [2] |
| Signal Specificity | High specificity for newly synthesized RNA (with ActD) | High specificity for newly synthesized RNA (with ActD) | [1][2] |
Experimental Workflow
The following diagram outlines the key steps in the 5-BrUTP labeling and detection of viral RNA in infected cells.
Caption: Experimental workflow for 5-BrUTP labeling of viral RNA.
Detailed Protocol for 5-BrUTP Labeling of Viral RNA
This protocol is adapted from methodologies used for alphavirus and coronavirus RNA labeling.[1][2]
Materials:
-
Cells grown on coverslips in a 12-well plate (70-90% confluency)
-
Virus stock
-
Complete cell culture medium
-
OptiMEM (Invitrogen)
-
5-Bromouridine 5'-triphosphate (BrUTP), 10 mM stock solution (Sigma B7166)
-
Lipofectamine 2000 reagent (Invitrogen)
-
Actinomycin D (optional, Sigma A5156, water-soluble formulation recommended)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., Methanol or PBS with 0.5% Triton X-100)
-
Primary antibody: anti-BrdU antibody (e.g., Enzo ADI-MSA-200-E)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
RNase inhibitors (recommended)
Procedure:
-
Cell Seeding and Infection:
-
Seed cells on sterile glass coverslips in a 12-well plate to reach 70-90% confluency at the time of the experiment.
-
Infect the cells with the virus of interest at the desired multiplicity of infection (MOI) and for the appropriate duration.
-
-
Inhibition of Host Cellular Transcription (Optional):
-
To specifically label viral RNA, treat the cells with an inhibitor of DNA-dependent RNA polymerases.[1]
-
Thirty minutes before the labeling period, replace the medium with complete medium containing 1 µg/mL Actinomycin D.[1] Note that the optimal concentration may vary depending on the cell type and virus.
-
-
5-BrUTP Labeling:
-
At the desired time post-infection, remove the medium from the cells.
-
Wash the cells once with pre-warmed OptiMEM.
-
Replace the medium with 450 µL of OptiMEM.[1]
-
Prepare the 5-BrUTP transfection mixture in a separate tube:
-
Incubate the mixture at room temperature for 15 minutes.[1]
-
Gently add the 5-BrUTP mixture to the cells.
-
Incubate the cells for the desired labeling time (e.g., 1 hour) at 37°C in a CO2 incubator.[1]
-
-
Fixation and Permeabilization:
-
After the labeling period, wash the cells three times with ice-cold PBS.[1]
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature with gentle shaking.[1]
-
Wash the cells twice with PBS.
-
Permeabilize the cells, for example, with methanol or 0.5% Triton X-100 in PBS, for 15 minutes at room temperature.[1][6]
-
-
Immunostaining and Imaging:
-
Block non-specific antibody binding with an appropriate blocking solution (e.g., PBS with 5% BSA).
-
Incubate the cells with the primary anti-BrdU antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the cell nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Downstream Applications
The labeled viral RNA can be utilized in various downstream applications beyond imaging:
-
RNA Immunoprecipitation Sequencing (RIP-Seq): Following 5-BrUTP labeling, immunoprecipitation with an anti-BrdU antibody can be used to isolate newly synthesized viral RNA. This RNA can then be sequenced to study viral gene expression dynamics and RNA processing.[3][7]
-
Quantitative PCR (qPCR): The immunoprecipitated RNA can be reverse transcribed into cDNA and used as a template for qPCR to quantify the abundance of specific viral transcripts.[4]
Troubleshooting and Considerations
-
Toxicity: High concentrations of 5-BrUTP or prolonged labeling times can be toxic to cells. It is advisable to perform a dose-response and time-course experiment to determine the optimal, non-toxic labeling conditions for your specific cell line and virus.
-
Transfection Efficiency: The uptake of 5-BrUTP is dependent on the efficiency of the transfection reagent.[1] Different cell types may require optimization of the transfection protocol.
-
RNase Contamination: Labeled RNA is susceptible to degradation by RNases. It is critical to use RNase-free reagents and to include RNase inhibitors during the procedure, especially for the BrU labeling method.[2]
-
Antibody Specificity: Ensure the specificity of the anti-BrdU antibody for bromouridine in RNA. It is good practice to include proper controls, such as unlabeled infected cells, to check for non-specific antibody binding.
By following this detailed protocol and considering the outlined factors, researchers can effectively utilize 5-BrUTP labeling to gain valuable insights into the mechanisms of viral RNA synthesis and replication.
References
- 1. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization of Respiratory Syncytial Virus RNA Synthesis Sites by Ethynyl Uridine Labeling [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. RNA Immunoprecipitation Sequencing (RIP-Seq) - CD Genomics [rna.cd-genomics.com]
Application Notes: 5-BrUTP for Nuclear Run-On Assay
References
- 1. Quantification of nascent transcription by bromouridine immunocapture nuclear run-on RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear Run-On Assay to Study Gene Transcription in Vascular Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear run-on - Wikipedia [en.wikipedia.org]
- 9. How Does the Nuclear Run on Assay Work? [geneticistusa.com]
- 10. Nuclear Run On Transcription Assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
Capturing the Transcriptome in Action: 5-BrUTP Immunoprecipitation for Nascent RNA Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of nascent RNA, the collection of RNA molecules actively being transcribed, provides a real-time snapshot of gene expression dynamics. Unlike steady-state RNA levels, which reflect the balance between RNA synthesis and degradation, nascent RNA analysis reveals immediate transcriptional responses to various stimuli, developmental cues, or disease states. 5-Bromouridine 5'-triphosphate (5-BrUTP) immunoprecipitation is a powerful technique for enriching newly synthesized RNA. This method relies on the metabolic labeling of nascent RNA with the uridine (B1682114) analog 5-Bromouridine (BrU), followed by the specific immunoprecipitation of BrU-labeled RNA using anti-BrdU antibodies.[1][2] This approach allows for the investigation of RNA synthesis rates and stability, providing critical insights into the mechanisms of gene regulation.[1][2] The captured nascent RNA can be analyzed by various downstream applications, including reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and next-generation sequencing (Bru-seq), to profile the landscape of active transcription.[1][2][3]
Principle of the Method
The 5-BrUTP immunoprecipitation workflow involves several key steps. First, cells are incubated with 5-Bromouridine (BrU), which is incorporated into newly transcribed RNA.[1][4] Following this labeling period, total RNA is extracted from the cells. The BrU-labeled nascent RNA is then selectively captured from the total RNA pool using magnetic beads conjugated to an anti-BrdU antibody, which also recognizes BrU.[1][3][5] After stringent washing steps to remove non-specifically bound RNA, the enriched nascent RNA is eluted from the beads. This purified nascent RNA is then suitable for downstream analysis to quantify changes in transcription.
Applications in Research and Drug Development
-
Studying Gene Expression Dynamics: Elucidate the immediate transcriptional responses to external stimuli, such as growth factors, cytokines, or drug candidates.
-
Investigating RNA Stability: By performing a "pulse-chase" experiment (BruChase-Seq), where the BrU-containing media is replaced with media containing a high concentration of unlabeled uridine, the degradation rates of specific transcripts can be determined.[5]
-
Uncovering Mechanisms of Action: Assess how novel therapeutic compounds modulate transcription, providing insights into their mechanisms of action.
-
Identifying Novel Transcripts: Capture and identify unstable or transient RNA species that are not readily detectable in steady-state RNA populations.[6]
-
Viral Research: In combination with transcriptional inhibitors like actinomycin (B1170597) D, this method can selectively label and study newly synthesized viral RNA.[7]
Quantitative Data Summary
The efficiency and outcome of a 5-BrUTP immunoprecipitation experiment are influenced by several parameters. The following tables summarize key quantitative data gathered from various protocols.
Table 1: 5-Bromouridine Labeling Conditions
| Parameter | Recommended Range | Notes | Source |
| Starting Cell Number | 5 x 106 (minimum) | More cells are recommended as Bru-RNA constitutes ~1% of total RNA. | [8] |
| 5-Bromouridine (BrU) Concentration | 2 mM | A 50 mM stock solution in PBS is typically used. | |
| Labeling Time (Pulse) | 30 - 60 minutes | Shorter times provide a more precise snapshot of nascent transcription. | [1] |
| Chase Medium (for BruChase-Seq) | 20 mM Uridine | Used to halt the incorporation of BrU for RNA stability studies. | [5][8] |
| Chase Duration | Varies (e.g., 2h, 6h) | Dependent on the expected half-life of the transcripts of interest. | [5][9] |
Table 2: Immunoprecipitation and Elution Parameters
| Parameter | Recommended Amount/Condition | Notes | Source |
| Anti-BrdU Antibody | 1.25 µg per sample | This antibody also recognizes BrU. | [1] |
| Magnetic Beads | 25 - 50 µL per sample | Anti-mouse IgG magnetic beads are commonly used. | [5][9] |
| Incubation with Antibody-Bead Conjugate | 1 hour at room temperature | Gentle rotation is required. | [1][9] |
| Washing Steps | Multiple washes with 0.1% BSA in PBS | Crucial for reducing background from non-specifically bound RNA. | [9] |
| Elution of Nascent RNA | Incubation at 96°C for 10 minutes | Elution is performed in DEPC-treated water. | [9] |
Experimental Workflow Diagram
Caption: Experimental workflow for 5-BrUTP immunoprecipitation of nascent RNA.
Detailed Experimental Protocols
Protocol 1: 5-Bromouridine (BrU) Labeling of Adherent Cells
Materials:
-
Adherent cells grown to 80-90% confluency in a 150 mm dish
-
Conditioned cell culture medium
-
50 mM 5-Bromouridine (BrU) stock solution in PBS (protect from light, store at 4°C for up to 6 weeks)[4][8]
-
Sterile tubes
Procedure:
-
For each 150 mm plate, carefully remove 9.6 mL of the conditioned media and transfer it to a sterile tube.[4]
-
Add 400 µL of the 50 mM BrU stock solution to the 9.6 mL of conditioned media to achieve a final concentration of 2 mM.[4] Mix gently by inverting the tube.
-
Aspirate the remaining media from the cell culture plate.
-
Add the BrU-containing media back to the plate.[4]
-
Incubate the cells at 37°C for 30 minutes.[4] For different experimental aims, the incubation time can be adjusted (e.g., 60 minutes).[1]
-
After the incubation period, immediately proceed to cell lysis and RNA extraction.
Protocol 2: Total RNA Extraction
Materials:
-
BrU-labeled cells
-
TRIzol reagent
-
75% Ethanol (B145695) in DEPC-treated water
-
DEPC-treated water
-
Turbo DNA-free kit (or equivalent)
Procedure:
-
Aspirate the BrU-containing media from the cell culture plate.
-
Immediately add 3 mL of TRIzol reagent directly to the plate to lyse the cells.[4]
-
Use a cell scraper to ensure complete lysis and transfer the lysate to an appropriate polypropylene (B1209903) tube.[4]
-
Proceed with RNA isolation according to the TRIzol manufacturer's protocol, which typically involves chloroform extraction, isopropanol precipitation, and ethanol washes.
-
Resuspend the final RNA pellet in DEPC-treated water.
-
To remove any contaminating DNA, treat the RNA sample with a DNase I kit (e.g., Turbo DNA-free) following the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
Protocol 3: Immunoprecipitation of BrU-labeled RNA
Materials:
-
Total RNA from BrU-labeled cells
-
Anti-BrdU antibody
-
Anti-mouse IgG magnetic Dynabeads
-
0.1% BSA in DEPC-PBS
-
DEPC-treated water
Procedure:
-
Bead Preparation:
-
For each sample, transfer 50 µL of anti-mouse IgG magnetic Dynabeads to a microfuge tube.[5]
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads by resuspending them in 0.1% BSA in DEPC-PBS, placing the tube back on the magnetic stand, and discarding the supernatant. Repeat this wash step twice.
-
Resuspend the beads in a suitable volume of 0.1% BSA in DEPC-PBS and add 1.25 µg of the anti-BrdU antibody per sample.[1]
-
Incubate for 1 hour at room temperature with gentle rotation to allow the antibody to conjugate to the beads.
-
Wash the antibody-conjugated beads three times with 0.1% BSA in DEPC-PBS as described above.
-
-
RNA Binding:
-
Washing and Elution:
-
Capture the beads on a magnetic stand and discard the supernatant.
-
Wash the beads with 400 µL of 0.1% BSA in PBS, rotating for 1 minute.[9]
-
Briefly centrifuge the tube, capture the beads, and discard the supernatant.[9]
-
Perform a second wash with 200 µL of 0.1% BSA in PBS.[9]
-
Resuspend the washed beads in 35 µL of DEPC-treated water.[9]
-
Incubate at 96°C for 10 minutes in a thermomixer set to 550 rpm to elute the BrU-labeled RNA.[9]
-
Briefly centrifuge the tube, capture the beads on the magnetic stand, and carefully transfer the supernatant containing the nascent RNA to a new, sterile tube.
-
The purified nascent RNA is now ready for downstream analysis. Store at -80°C.
-
Logical Relationship Diagram
Caption: Logical relationship of 5-BrUTP immunoprecipitation.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bru-Seq [illumina.com]
- 4. content.ilabsolutions.com [content.ilabsolutions.com]
- 5. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 8. content.ilabsolutions.com [content.ilabsolutions.com]
- 9. encodeproject.org [encodeproject.org]
Quantitative Analysis of RNA Synthesis Using 5-Bromouridine Triphosphate (5-BrUTP)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of gene expression at the transcriptional level is a fundamental process in cellular function and a critical aspect of numerous diseases, including cancer and developmental disorders. A precise understanding of the dynamics of RNA synthesis is therefore paramount for both basic research and the development of novel therapeutics. Measuring steady-state RNA levels alone is often insufficient to distinguish between changes in transcription rates and RNA degradation. Metabolic labeling of newly synthesized RNA with nucleotide analogs provides a powerful tool to dissect these processes.
5-Bromouridine triphosphate (5-BrUTP) is a uridine (B1682114) analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases. This incorporation allows for the specific isolation and quantification of newly synthesized RNA, providing a snapshot of transcriptional activity within a defined timeframe. This application note details protocols for the quantitative analysis of RNA synthesis using 5-BrUTP and its nucleoside form, 5-Bromouridine (5-BrU), highlighting its applications in studying cellular processes and in drug development. The key advantage of this method is its ability to measure RNA production directly with minimal perturbation to cell physiology, unlike methods that rely on transcriptional inhibitors.[1][2]
Principle of the Method
The methodology is based on the metabolic labeling of RNA with 5-BrU or the direct incorporation of 5-BrUTP in in vitro systems.
-
In-Cell Labeling with 5-Bromouridine (5-BrU): Cells are incubated with 5-BrU, which is taken up by the cells and converted into 5-BrUTP by the cellular salvage pathway. 5-BrUTP is then incorporated into newly transcribed RNA in place of UTP.
-
Nuclear Run-On Assay with 5-BrUTP: Isolated nuclei are incubated with 5-BrUTP and other nucleotides. This allows for the elongation of transcripts that were initiated at the time of nuclei isolation, providing a measure of transcriptionally engaged RNA polymerases.
Following incorporation, the 5-BrU-labeled RNA can be specifically immunoprecipitated using an anti-BrdU/BrU antibody. The enriched nascent RNA can then be quantified using various downstream applications, including reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for specific genes of interest or next-generation sequencing for transcriptome-wide analysis (Bru-Seq).
Applications
The quantitative analysis of RNA synthesis using 5-BrUTP has a broad range of applications in biological research and drug discovery:
-
Dissecting Gene Expression Regulation: Distinguishing between transcriptional and post-transcriptional regulation of gene expression.[2]
-
Studying Signaling Pathways: Analyzing the immediate transcriptional responses of target genes to the activation or inhibition of signaling pathways (e.g., TGF-β, MAPK).
-
Drug Discovery and Development:
-
Screening for compounds that inhibit or activate transcription.[3]
-
Elucidating the mechanism of action of drugs that affect gene expression.
-
Assessing the on-target and off-target effects of therapeutic candidates at the transcriptional level.
-
-
RNA Metabolism Studies: Investigating the kinetics of RNA synthesis, processing, and turnover when combined with pulse-chase experiments.[4]
Data Presentation
Quantitative data from 5-BrUTP-based RNA synthesis assays should be presented in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Quantification of α-synuclein mRNA Synthesis upon PLK-2 Inhibition
This table presents representative data from an experiment where cells were treated with a Polo-like kinase 2 (PLK-2) inhibitor. Newly synthesized α-synuclein mRNA was quantified by RT-qPCR following 5-BrU labeling and immunoprecipitation. The data indicates that PLK-2 inhibition leads to an increase in the synthesis of α-synuclein mRNA.[2]
| Treatment Group | Target Gene | Input RNA (Relative Quantification) | BrU-IP RNA (Relative Quantification of Nascent Transcripts) | Fold Change in RNA Synthesis (BrU-IP) |
| DMSO (Control) | α-synuclein | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.0 |
| PLK-2 Inhibitor | α-synuclein | 1.85 ± 0.21 | 2.50 ± 0.30 | 2.5 |
Data are presented as mean ± standard deviation from three biological replicates. Fold change is calculated relative to the DMSO control.
Table 2: Analysis of c-Myc Target Gene Transcription Following Growth Factor Stimulation
This table illustrates the expected results from an experiment investigating the effect of a growth factor on the transcription of c-Myc and its target genes. The data shows an increase in the synthesis of both c-Myc and a known target gene, Cyclin D2, upon stimulation.
| Condition | Target Gene | Fold Change in Nascent RNA Synthesis (vs. Unstimulated) |
| Unstimulated | c-Myc | 1.0 |
| Growth Factor Stimulated | c-Myc | 5.2 |
| Unstimulated | Cyclin D2 | 1.0 |
| Growth Factor Stimulated | Cyclin D2 | 3.8 |
Fold change is determined by RT-qPCR of BrU-labeled, immunoprecipitated RNA and normalized to an internal control.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Bromouridine (5-BrU) and Immunoprecipitation
This protocol describes the labeling of newly synthesized RNA in cultured cells with 5-BrU, followed by immunoprecipitation to isolate the nascent transcripts.
Materials:
-
Cell culture medium
-
5-Bromouridine (5-BrU)
-
RNA extraction kit
-
Anti-BrdU/BrU antibody
-
Protein A/G magnetic beads
-
Immunoprecipitation buffer (e.g., RIPA buffer)
-
Wash buffers
-
Elution buffer
-
RNase inhibitors
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to the desired confluency.
-
Treat cells with the compound of interest or stimulus for the desired duration.
-
-
5-BrU Labeling:
-
Add 5-BrU to the cell culture medium to a final concentration of 1-2 mM.
-
Incubate the cells for a short period (e.g., 1 hour) to label newly synthesized RNA.[2] The optimal labeling time should be determined empirically for the specific cell type and experimental goals.
-
-
RNA Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
Immunoprecipitation of 5-BrU Labeled RNA:
-
Incubate the total RNA with an anti-BrdU/BrU antibody in immunoprecipitation buffer for 1-2 hours at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the RNA-antibody mixture and incubate for another hour at 4°C to capture the complexes.
-
Wash the beads several times with a stringent wash buffer to remove non-specifically bound RNA.
-
-
Elution:
-
Elute the 5-BrU labeled RNA from the beads using an appropriate elution buffer.
-
-
Downstream Analysis:
-
The purified nascent RNA can be used for RT-qPCR to analyze the expression of specific genes or for library preparation for next-generation sequencing (Bru-Seq).
-
Protocol 2: Nuclear Run-On (NRO) Assay with 5-BrUTP
This protocol is designed to measure the transcriptional activity of engaged RNA polymerases in isolated nuclei.
Materials:
-
Cell culture reagents
-
Hypotonic lysis buffer
-
Nuclei isolation buffer
-
Transcription buffer containing ATP, CTP, GTP, and 5-BrUTP
-
RNA extraction reagents
-
DNase I
Procedure:
-
Nuclei Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Pellet the nuclei by centrifugation and wash with nuclei isolation buffer.
-
-
Nuclear Run-On Reaction:
-
Resuspend the isolated nuclei in transcription buffer containing ATP, CTP, GTP, and 5-BrUTP.
-
Incubate the reaction at 30°C for 5-30 minutes to allow for the elongation of nascent transcripts.
-
-
RNA Purification:
-
Stop the reaction by adding RNA lysis buffer.
-
Extract the RNA using a standard phenol-chloroform method or a commercial kit.
-
Treat the RNA with DNase I to remove the DNA template.
-
-
Isolation of BrU-labeled RNA:
-
Perform immunoprecipitation of the 5-BrU labeled RNA as described in Protocol 1, steps 4 and 5.
-
-
Downstream Analysis:
-
Quantify the nascent transcripts by RT-qPCR or sequencing.
-
Mandatory Visualizations
Caption: Experimental workflow for 5-BrU labeling and analysis of nascent RNA.
References
- 1. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5'-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-BrUTP in Studying Transcription Termination
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromouridine 5'-triphosphate (5-BrUTP) is a crucial analog of uridine (B1682114) triphosphate (UTP) used to investigate the intricacies of transcription. Its incorporation into nascent RNA transcripts allows for their specific labeling and subsequent isolation, providing a powerful tool to study dynamic transcriptional processes, particularly transcription termination. The bromine tag enables the affinity purification of newly synthesized RNA, separating it from the vast excess of pre-existing RNA within a cell. This methodology is central to techniques like the strand-specific Transcription Run-on (TRO) assay, which offers high-resolution insights into the location and activity of RNA polymerase.
Core Concepts and Applications
The study of transcription termination is essential for understanding gene regulation, as failures in this process can lead to transcriptional interference of downstream genes and the production of aberrant non-coding RNAs[1]. 5-BrUTP-based assays are instrumental in dissecting the mechanisms of termination by allowing researchers to capture a snapshot of transcriptionally engaged polymerases at a specific time.
The primary application of 5-BrUTP in this context is the Transcription Run-on (TRO) assay . In this procedure, cells are permeabilized, and the endogenous, transcriptionally engaged RNA polymerases are allowed to extend the nascent transcripts in the presence of a nucleotide mix containing 5-BrUTP[1][2]. Because cells are typically impermeable to nucleotide triphosphates, permeabilization is a critical step[3]. The resulting BrU-labeled RNA can then be isolated using antibodies that recognize the bromine moiety.
A key advantage of the BrUTP-based TRO assay is its ability to distinguish between promoter-initiated transcripts and pervasive, non-specific transcription[1][2][4]. By using strand-specific primers for reverse transcription and subsequent PCR, researchers can confirm whether a polymerase detected downstream of a known termination site originated from the correct promoter, thus providing direct evidence of a termination defect[1][5]. This is a significant improvement over traditional methods that could not easily differentiate between sense-strand readthrough and potential antisense transcription initiated from cryptic downstream promoters[1][2][4].
Furthermore, studies have shown that the incorporation of BrUMP (from BrUTP) can itself inhibit factor-dependent transcription termination in some systems, such as with the vaccinia virus. This property can be exploited to study the termination machinery itself, revealing that the process is not merely a passive event but requires specific factors that can be disrupted by the modified nucleotide[6].
Data Presentation
The quantitative data from 5-BrUTP based transcription termination studies often involves comparing the relative abundance of transcripts upstream and downstream of a putative terminator sequence in different genetic backgrounds (e.g., wild-type vs. mutant). The results are typically quantified using reverse transcription-quantitative PCR (RT-qPCR) on the affinity-purified BrU-labeled RNA.
Table 1: Quantitative Analysis of Transcription Readthrough in rna14-1 Mutant Yeast
This table summarizes representative data from a BrUTP-strand-specific TRO experiment designed to test the role of the Rna14 protein in transcription termination of the ASC1 gene in budding yeast. Readthrough is measured by the presence of transcripts downstream of the poly(A) site. Data is normalized to a control gene (e.g., 5S RNA) and expressed as a fold change relative to the wild-type signal at the terminator-proximal region.
| Primer Location (Relative to Poly(A) Site) | Gene Region | Wild-Type (Relative Signal) | rna14-1 Mutant (Relative Signal) | Fold Increase in Readthrough (rna14-1 vs. WT) |
| Primer C | Terminator Proximal | 1.00 ± 0.15 | 1.10 ± 0.20 | 1.1 |
| Primer D | +100 bp | 0.15 ± 0.05 | 0.85 ± 0.12 | 5.7 |
| Primer E | +250 bp | < 0.05 | 0.72 ± 0.10 | > 14.4 |
| Primer F | +400 bp | < 0.05 | 0.65 ± 0.09 | > 13.0 |
| Primer G | +550 bp | < 0.05 | 0.58 ± 0.08 | > 11.6 |
Data are representative and synthesized from descriptions of experimental outcomes[1][5]. Values represent mean ± standard deviation from a minimum of three independent trials[1]. A significant increase in signal downstream of the poly(A) site in the mutant indicates a transcription termination defect[5].
Experimental Protocols
Protocol 1: BrUTP-Strand-Specific Transcription Run-on (TRO) Assay in Yeast
This protocol is adapted from methodologies used to detect transcription termination defects in vivo in budding yeast[1][2][5][7]. It allows for the specific analysis of transcripts initiated from a promoter of interest.
1. Cell Preparation and Permeabilization
-
Grow yeast cells (e.g., wild-type and mutant strains) in appropriate media to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
If studying a temperature-sensitive mutant, shift the culture to the non-permissive temperature (e.g., 37°C) for a specified time (e.g., 3 hours) before harvesting[1].
-
Harvest cells by centrifugation at 3,000 x g for 5 min at 4°C.
-
Wash the cell pellet with ice-cold sterile water.
-
Permeabilize the cells by resuspending the pellet in a buffer containing a mild detergent (e.g., Sarkosyl or digitonin). The precise conditions may need optimization.
2. Transcription Run-on Reaction
-
Resuspend the permeabilized cell pellet in 150 µL of ice-cold transcription run-on buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT) supplemented with 0.75 mM each of ATP, CTP, GTP, and 5-BrUTP, plus an RNase inhibitor[1].
-
Incubate the reaction for 5 minutes at 30°C to allow transcription elongation[1][5]. The optimal incubation time (1-5 minutes) should be determined empirically to ensure optimal incorporation of 5-BrUTP without allowing for re-initiation[1].
-
Stop the reaction by adding 500 µL of a cold RNA isolation reagent (e.g., TRIzol) and incubate for 5 minutes at room temperature[1][5].
3. Total RNA Isolation
-
Add 200 µL of chloroform, vortex vigorously, and centrifuge at >16,000 x g for 20 minutes at 4°C[1][5].
-
Transfer the upper aqueous phase to a new tube.
-
Perform a phenol/chloroform/isoamyl alcohol (pH 4-5) extraction to further purify the RNA. Repeat this step twice[1].
-
Precipitate the total RNA by adding 0.3 M NaCl and 2.5-3 volumes of cold ethanol (B145695). Incubate at -20°C overnight[1].
-
Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in 100 µL of DEPC-treated water[1][5].
-
Use an RNA isolation mini kit to remove unincorporated nucleotides[1][5].
4. Affinity Purification of BrU-labeled RNA
-
Prepare anti-BrdU antibody-conjugated beads (e.g., Protein A/G magnetic beads). Wash and block the beads with a suitable blocking buffer for 1-2 hours at 4°C[5].
-
Incubate the purified total RNA (from step 3.6) with the prepared beads in a binding buffer (e.g., 0.25x SSPE) to capture the BrU-labeled transcripts[5].
-
Wash the beads sequentially with low salt buffer, high salt buffer, and TET buffer to remove non-specifically bound RNA[1].
-
Elute the BrU-labeled RNA from the beads using an elution buffer containing 20 mM DTT[1].
-
Precipitate the eluted RNA using ethanol as described in step 3.4.
5. Analysis by Strand-Specific RT-qPCR
-
Resuspend the final BrU-labeled RNA pellet in RNase-free water.
-
Perform reverse transcription (RT) using strand-specific primers that are downstream of the gene's poly(A) site[1]. Use multiple primers at varying distances to map the extent of readthrough[1][5].
-
Perform qPCR using a forward primer located within the gene body (upstream of the terminator) and the reverse primers used for RT[5].
-
Analyze the qPCR data to quantify the amount of transcript present at each downstream location, normalizing to a control region or gene.
Protocol 2: In Situ Labeling of Nascent RNA in Mammalian Cells
This protocol allows for the visualization of transcription sites within the nucleus of cultured cells[8].
1. Cell Culture and Preparation
-
Grow mammalian cells on glass coverslips to 50-70% confluency[8].
-
Wash the cells twice with PBS at room temperature[8].
2. Cell Permeabilization
-
Gently add permeabilization buffer (e.g., 20 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 25% glycerol) containing a mild detergent like digitonin (B1670571) (5-40 µg/ml) or Triton X-100 (0.02%-0.1%)[8].
-
Incubate for 3 minutes at room temperature. The optimal detergent concentration should be determined to permeabilize 50-75% of cells without causing excessive damage[8].
3. In Situ Transcription Reaction
-
Remove the permeabilization buffer completely.
-
Gently add pre-warmed (37°C) transcription buffer (100 mM KCl, 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂) containing 2 mM ATP, 0.5 mM CTP, 0.5 mM GTP, and 0.5 mM 5-BrUTP, plus an RNase inhibitor[8].
-
Incubate for 5 minutes at 37°C[8].
4. Fixation and Immunodetection
-
Stop the reaction by removing the transcription buffer and washing once with PBS.
-
Fix the cells with 2% paraformaldehyde in PBS for 15 minutes at room temperature[8].
-
Proceed with standard immunofluorescence protocols using a primary antibody against BrdU (which cross-reacts with BrU) and a fluorescently-labeled secondary antibody to visualize the sites of active transcription.
Visualizations
The following diagrams illustrate the key workflows and concepts related to the use of 5-BrUTP in studying transcription termination.
Caption: Workflow for the 5-BrUTP strand-specific transcription run-on (TRO) assay.
Caption: Mechanism of detecting termination defects using 5-BrUTP incorporation.
References
- 1. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. salic.med.harvard.edu [salic.med.harvard.edu]
- 4. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on TRO Approach [jove.com]
- 6. Bromouridine triphosphate inhibits transcription termination and mRNA release by vaccinia virions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ccr.cancer.gov [ccr.cancer.gov]
Probing Transcriptional Activity: A Detailed Guide to 5-BrUTP Labeling of RNA in Permeabilized Cells
For researchers, scientists, and drug development professionals, understanding the dynamics of RNA synthesis is crucial for dissecting cellular processes and identifying novel therapeutic targets. The 5-bromouridine (B41414) 5'-triphosphate (5-BrUTP) labeling protocol offers a robust method for visualizing and quantifying nascent RNA transcripts within permeabilized cells. This technique relies on the incorporation of the uridine (B1682114) analog, 5-BrUTP, into newly synthesized RNA, which can then be detected using specific antibodies.
This document provides comprehensive application notes and detailed protocols for the successful implementation of the 5-BrUTP RNA labeling technique.
Application Notes
The 5-BrUTP labeling method is a powerful tool for studying de novo RNA synthesis. Unlike cell-permeable nucleoside analogs such as 5-bromouridine (BrU), 5-ethynyl uridine (5-EU), and 4-thiouridine (B1664626) (4sU), 5-BrUTP is a nucleotide triphosphate that cannot passively cross the cell membrane.[1][2] This necessitates cell permeabilization to allow its entry into the cytoplasm and subsequent transport into the nucleus for incorporation into nascent RNA by cellular RNA polymerases.[1] This characteristic provides a distinct advantage by offering precise temporal control over the labeling period.
Key Advantages:
-
Temporal Control: The requirement for permeabilization allows for a defined pulse of labeling, providing a snapshot of transcriptional activity within a specific timeframe.
-
Lower Toxicity: Compared to some other uridine analogs like 5-ethynyl uridine (5-EU), 5-BrUTP is considered to have lower cytotoxic effects, especially with short-term use, minimizing perturbations to normal cellular physiology.[3][4]
-
Versatility: The protocol can be adapted for various cell types and downstream applications, including immunofluorescence microscopy, RT-qPCR, and next-generation sequencing.[3][4]
-
Specificity for Nascent RNA: This method specifically labels newly synthesized RNA, enabling the study of transcription rates and the immediate effects of stimuli or inhibitors on gene expression.[4][5]
Considerations:
-
Cell Permeabilization: The permeabilization step is critical and must be optimized for each cell type to ensure efficient 5-BrUTP uptake without causing excessive cellular damage.[6]
-
Antibody Specificity: The success of detection relies on the use of a high-affinity antibody specific for bromodeoxyuridine (BrdU), which also recognizes the incorporated 5-bromouridine in RNA.[3][6]
-
Viral RNA Labeling: In virology studies, transcription inhibitors like Actinomycin D can be used to block host cell transcription, allowing for the specific labeling of newly synthesized viral RNA.[5]
Experimental Protocols
This section provides detailed protocols for the labeling of RNA in permeabilized cells using 5-BrUTP, followed by immunofluorescent detection.
I. Cell Preparation
-
Grow cells on sterile glass coverslips in a 12-well or 24-well plate to a confluency of 50-70% on the day of the experiment.[6][7]
II. Permeabilization and RNA Labeling
This protocol is designed for a single well of a 24-well plate. Adjust volumes accordingly for other plate formats.
Reagents:
-
Permeabilization Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.5 mM EGTA, 25% glycerol, and a detergent (e.g., 5-40 µg/ml digitonin (B1670571) or 0.02%-0.1% Triton X-100).[6] Prepare fresh and add 1 mM PMSF and 20 units/ml RNasin ribonuclease inhibitor just before use.[6]
-
Transcription Buffer: 100 mM KCl, 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.5 mM EGTA, 25% glycerol, 2 mM ATP, 0.5 mM CTP, 0.5 mM GTP, and 0.5 mM 5-BrUTP.[6] Prepare fresh and add 1 mM PMSF and 20 units/ml RNasin ribonuclease inhibitor just before use.[6]
-
Phosphate-Buffered Saline (PBS), cold (4°C)
-
Fixation Solution: 2% or 4% Paraformaldehyde (PFA) in PBS[5][6]
Procedure:
-
Wash the cells twice with PBS at room temperature.[6]
-
Carefully remove all PBS.[6]
-
Gently add 500 µL of Permeabilization Buffer to the cells and incubate for 2-3 minutes at room temperature.[6][8] Note: The optimal detergent concentration and incubation time must be determined empirically for each cell line.[6]
-
Completely remove the Permeabilization Buffer.[6]
-
Gently add 500 µL of pre-warmed (37°C) Transcription Buffer.[6]
-
Incubate for 5-15 minutes at 37°C to allow for 5-BrUTP incorporation into nascent RNA.[6][7][8] The optimal labeling time may vary depending on the cell type and experimental goals.[8]
-
Wash the cells once with cold PBS.[8]
-
Fix the cells by adding 500 µL of Fixation Solution and incubating for 15 minutes at room temperature.[5][6]
-
Wash the cells three times with PBS. The coverslips are now ready for immunofluorescence staining.
III. Immunofluorescence Staining
Reagents:
-
Blocking Buffer: PBS containing a blocking agent (e.g., 1% BSA or 5% normal goat serum) and 0.1% Triton X-100 for further permeabilization of the nuclear membrane.[6]
-
Primary Antibody: Anti-BrdU antibody that cross-reacts with BrU. Dilute in Blocking Buffer.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific for the primary antibody's host species. Dilute in Blocking Buffer.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium.
Procedure:
-
Permeabilize the fixed cells by incubating with Blocking Buffer for 15 minutes at room temperature.[8]
-
Incubate the coverslips with the diluted primary anti-BrdU antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Visualize the labeled RNA using a fluorescence or confocal microscope. An intense nucleolar signal is a good indicator of successful 5-BrUTP incorporation.[8]
Data Presentation
Table 1: Recommended Reagent Concentrations for 5-BrUTP Labeling
| Reagent | Working Concentration | Reference |
| Digitonin | 5 - 40 µg/ml | [6] |
| Triton X-100 | 0.02% - 0.1% | [6] |
| 5-BrUTP | 0.2 mM - 1 mM | [6] |
| ATP, CTP, GTP | 2 mM (ATP), 0.5 mM (CTP, GTP) | [6] |
| Anti-BrdU Antibody (Caltag) | 1:200 | [6] |
| Anti-BrdU Antibody (Roche) | 1:50 | [6] |
| Anti-BrdU Antibody (Sigma) | 1:100 | [6] |
Table 2: Recommended Incubation Times
| Step | Incubation Time | Temperature | Reference |
| Permeabilization | 2 - 3 minutes | Room Temperature | [6][8] |
| RNA Labeling | 5 - 60 minutes | 37°C | [6][7][8] |
| Fixation | 15 minutes | Room Temperature | [5][6] |
| Primary Antibody Incubation | 1 hour | Room Temperature | - |
| Secondary Antibody Incubation | 1 hour | Room Temperature | - |
Visualizing the Workflow and Logic
To aid in the conceptual understanding of the 5-BrUTP labeling protocol, the following diagrams illustrate the experimental workflow and the underlying logic.
Caption: Experimental workflow for 5-BrUTP labeling of nascent RNA.
Caption: Mechanism of 5-BrUTP incorporation and detection in a permeabilized cell.
References
- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling of RNA transcripts of eukaryotic cells in culture with BrUTP using a liposome transfection reagent (DOTAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Protocol for image-based monitoring of de novo RNA synthesis at DNA double-strand breaks in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Nascent RNA Synthesis: Combining 5-BrUTP Labeling with Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and quantify newly synthesized RNA is crucial for understanding the dynamics of gene expression in various biological processes, including development, disease, and in response to therapeutic interventions. One established method for this purpose is the incorporation of 5-Bromouridine triphosphate (5-BrUTP), a uridine (B1682114) analog, into nascent RNA transcripts. This technique, coupled with fluorescence microscopy, provides a powerful tool to spatially and temporally resolve transcriptional activity within single cells. This document provides detailed application notes and protocols for the successful implementation of 5-BrUTP labeling and fluorescence microscopy.
Principle of the Method
5-BrUTP is a synthetic analog of uridine triphosphate that can be incorporated into elongating RNA chains by cellular RNA polymerases. Following labeling, the incorporated bromouridine (BrU) can be detected with high specificity using monoclonal antibodies that recognize the BrU moiety. Subsequent visualization with fluorescently labeled secondary antibodies allows for the microscopic analysis of sites of active transcription. This method can be applied to a variety of research areas, including the study of viral replication, transcription dynamics in response to signaling pathway activation, and the general characterization of transcriptional activity in different cell types and conditions.
Comparison with Other Nascent RNA Labeling Techniques
While 5-BrUTP labeling is a robust method, other techniques such as 5-ethynyluridine (B57126) (EU) labeling followed by click chemistry detection are also widely used. The choice of method often depends on the specific experimental goals and the biological system under investigation. Below is a qualitative comparison of these two common techniques.
| Feature | 5-BrUTP Labeling | 5-Ethynyluridine (EU) Labeling |
| Principle | Incorporation of a uridine analog (5-BrUTP) followed by immunodetection with an anti-BrdU/BrU antibody.[1] | Incorporation of a uridine analog (5-EU) followed by copper-catalyzed click chemistry with a fluorescent azide (B81097) for detection.[1] |
| Cell Permeability | 5-BrUTP is not readily cell-permeable and requires cell permeabilization or microinjection for delivery. | 5-EU is cell-permeable, allowing for labeling of intact, live cells.[1] |
| Detection | Requires fixation, permeabilization, and incubation with primary and secondary antibodies. | Requires fixation, permeabilization, and a click chemistry reaction with a fluorescent azide. |
| Signal Amplification | Signal amplification can be achieved through the use of secondary antibodies. | Click chemistry provides a direct and highly specific covalent bond. |
| Potential for Toxicity | Generally considered to have low toxicity, especially with short labeling times.[1] | The copper catalyst used in the click reaction can have some toxicity, although modern catalysts have reduced this concern.[1] |
| Multiplexing | Can be combined with immunofluorescence for other proteins. | Easily multiplexed with other fluorescent probes and immunofluorescence. |
Application: Studying Transcriptional Regulation by Signaling Pathways
5-BrUTP labeling is a valuable tool for investigating how signaling pathways regulate gene expression at the transcriptional level. For example, the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) signaling pathways are central regulators of cellular processes and their dysregulation is implicated in numerous diseases. These pathways often culminate in the activation of transcription factors that drive the expression of target genes. By using 5-BrUTP labeling, researchers can visualize and quantify changes in nascent RNA synthesis in response to the activation or inhibition of these pathways.
MAPK/ERK Pathway and Transcriptional Regulation
The MAPK/ERK pathway is a key signaling cascade that relays extracellular signals to the nucleus to control gene expression, cell proliferation, and differentiation.[2][3] Upon stimulation by growth factors, the pathway is activated, leading to the phosphorylation and activation of downstream transcription factors.[2] For instance, ERK1/2 can phosphorylate the upstream binding factor (UBF), a key transcription factor for ribosomal RNA (rRNA) genes, leading to an immediate increase in ribosomal transcription.[4]
mTOR Signaling and Transcriptional Control
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[5] mTORC1, a key complex in this pathway, controls the transcription of genes involved in various metabolic processes, including lipid and nucleotide biosynthesis.[5] It can regulate the activity of transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Hypoxia-Inducible Factor 1-alpha (HIF1α) to drive the expression of their target genes.[5]
Experimental Protocols
The following protocols provide a general framework for 5-BrUTP labeling and immunofluorescence detection in adherent cells. Optimization of incubation times, antibody concentrations, and other parameters may be necessary for specific cell types and experimental conditions.
Experimental Workflow
Protocol 1: 5-BrUTP Labeling of Nascent RNA in Adherent Cells
Materials:
-
Adherent cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.05-0.25% Triton X-100 in PBS)
-
Transcription Buffer (containing 5-BrUTP)
-
Fixation Solution (e.g., 2-4% paraformaldehyde in PBS)
-
Anti-BrdU/BrU primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate to 50-70% confluency.[6]
-
Washing: Gently wash the cells twice with PBS at room temperature.[6]
-
Permeabilization: Incubate the cells with permeabilization buffer for 3-5 minutes at room temperature. The optimal concentration of the detergent and incubation time should be determined empirically for each cell type.[6]
-
Washing: Gently wash the cells twice with PBS.
-
5-BrUTP Labeling: Incubate the cells with transcription buffer containing 5-BrUTP (typically 0.1-1 mM) for 5-60 minutes at 37°C. The labeling time will depend on the desired level of incorporation and the transcriptional activity of the cells.[7]
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 2-4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[6]
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Proceed to Immunofluorescence Staining.
Protocol 2: Immunofluorescence Staining of BrU-Labeled RNA
Procedure:
-
Blocking: Incubate the fixed and permeabilized cells with a blocking solution (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the cells with the anti-BrdU/BrU primary antibody diluted in antibody dilution buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Microscopy: Visualize the fluorescent signal using a fluorescence or confocal microscope.
Data Presentation and Analysis
Quantitative analysis of 5-BrUTP labeling can be performed by measuring the fluorescence intensity of the signal in specific cellular compartments (e.g., nucleus, cytoplasm) using image analysis software. This allows for the comparison of transcriptional activity between different experimental conditions.
| Parameter | Measurement | Purpose |
| Mean Fluorescence Intensity | Average pixel intensity within a region of interest (ROI) | To quantify the overall level of nascent RNA synthesis. |
| Number of Transcribing Foci | Counting discrete fluorescent puncta | To estimate the number of active transcription sites. |
| Co-localization Analysis | Overlap of BrU signal with specific protein markers | To determine the spatial relationship between transcription and other cellular components. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient permeabilization | Optimize detergent concentration and incubation time. |
| Inefficient 5-BrUTP incorporation | Increase 5-BrUTP concentration or labeling time. | |
| Primary antibody concentration too low | Optimize primary antibody dilution. | |
| High background | Incomplete blocking | Increase blocking time or use a different blocking agent. |
| Secondary antibody non-specific binding | Include a no-primary-antibody control; use a more specific secondary antibody. | |
| Cell detachment | Harsh washing steps | Be gentle during washing steps; consider using coated coverslips. |
Conclusion
The combination of 5-BrUTP labeling and fluorescence microscopy is a powerful and versatile technique for visualizing and quantifying nascent RNA synthesis in cells. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to successfully implement this method in their studies of gene expression and its regulation. Careful optimization of the experimental parameters is key to obtaining high-quality and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Transcriptional regulation by MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of gene transcription by mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An immediate response of ribosomal transcription to growth factor stimulation in mammals is mediated by ERK phosphorylation of UBF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Control of Cellular Metabolism by mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. web.stanford.edu [web.stanford.edu]
Troubleshooting & Optimization
troubleshooting low signal in 5-BrUTP labeling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low signal in 5-Bromouridine 5'-triphosphate (5-BrUTP) labeling experiments for nascent RNA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal in a 5-BrUTP labeling experiment?
Low or no signal in 5-BrUTP labeling experiments can stem from several factors throughout the experimental workflow. The most common issues include:
-
Inefficient 5-BrUTP Incorporation: Cells may not efficiently take up or incorporate the 5-BrUTP into newly synthesized RNA. This can be due to the impermeability of the cell membrane to BrUTP.[1]
-
Suboptimal Fixation and Permeabilization: Improper fixation can mask the BrU epitope, while inadequate permeabilization can prevent the anti-BrdU/BrU antibody from accessing the nucleus and the incorporated BrU.[2][3]
-
Antibody-Related Issues: The primary antibody concentration may be too low, or the antibody itself may not be functioning correctly.[4][5]
-
Degradation of Nascent RNA: Newly synthesized RNA is susceptible to degradation if not properly preserved.
-
Low Transcription Activity: The cells of interest may have inherently low levels of transcription, leading to a weak signal.
Q2: How can I improve the delivery of 5-BrUTP into my cells?
Since cell membranes are generally impermeable to triphosphates, direct addition of 5-BrUTP to the culture medium is ineffective.[1] Here are some common methods to facilitate BrUTP uptake:
-
Transfection Reagents: Cationic liposome-based transfection reagents can be used to introduce 5-BrUTP into cultured cells.[6][7]
-
Microinjection: While technically demanding, microinjection directly delivers 5-BrUTP into the cytoplasm or nucleus.[1]
-
Cell Permeabilization Techniques: Methods like streptolysin O or digitonin (B1670571) permeabilization can transiently open pores in the cell membrane to allow BrUTP entry.
Q3: What is the difference between 5-BrUTP and 5-BrU labeling?
5-Bromouridine (5-BrU) is a nucleoside that can be taken up by cells and converted into 5-BrUTP by cellular salvage pathways before being incorporated into RNA.[1] 5-BrUTP is the activated form that is directly incorporated by RNA polymerases. While 5-BrU is more readily taken up by cells, the labeling may be less specific for nascent RNA as it enters the entire uridine (B1682114) nucleotide pool. 5-BrUTP labeling, when delivered effectively, provides a more direct measure of newly synthesized RNA.[6][8]
Q4: Are there alternatives to 5-BrUTP labeling that might offer better signal?
Yes, 5-ethynyluridine (B57126) (EU) is a commonly used alternative. EU is incorporated into nascent RNA and detected via a "click" chemistry reaction with a fluorescent azide.[1] This method is often more sensitive and faster than the antibody-based detection of BrU, and it does not require harsh denaturation steps that can damage cellular morphology.[1]
Troubleshooting Guide: Low Signal
Use the following guide to diagnose and resolve issues with low signal in your 5-BrUTP labeling experiments.
Problem 1: Inefficient 5-BrUTP Incorporation
| Possible Cause | Recommended Solution |
| Cell membrane is impermeable to 5-BrUTP. | Utilize a transfection reagent like Lipofectamine 2000 to deliver 5-BrUTP into the cells.[6] Optimize the concentration of the transfection reagent and 5-BrUTP. |
| Low transcription rate in cells. | Increase the 5-BrUTP labeling time to allow for more incorporation.[9] Ensure cells are healthy and in an actively growing state. Consider using a positive control cell line known to have high transcription rates. |
| Toxicity from labeling reagents. | High concentrations of 5-BrUTP or the delivery vehicle can be toxic.[10] Perform a dose-response curve to find the optimal, non-toxic concentration. Monitor cell viability during the labeling period. |
Problem 2: Poor Detection of Incorporated 5-BrU
| Possible Cause | Recommended Solution |
| Suboptimal Fixation. | Aldehyde-based fixatives like formaldehyde (B43269) can cross-link proteins and mask the BrU epitope.[2] Test different fixation times (e.g., 10-20 minutes) and concentrations (e.g., 2-4% paraformaldehyde). Alternatively, try alcohol-based fixatives like cold methanol, which can also permeabilize the cells.[3][11] |
| Inadequate Permeabilization. | The anti-BrdU/BrU antibody cannot access the nucleus if permeabilization is insufficient. Use detergents like Triton X-100 (0.1-0.5%) or saponin.[3][11] The choice and concentration of the permeabilizing agent may need to be optimized for your cell type.[11] |
| Ineffective DNA Denaturation (for BrdU). | While not always necessary for BrU in RNA, if using an anti-BrdU antibody that requires it, optimize the HCl concentration and incubation time to partially denature the DNA and improve antibody access.[12] |
| Low Primary Antibody Concentration. | The concentration of the anti-BrdU/BrU antibody may be too low for detection. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[5] |
| Inefficient Secondary Antibody or Detection Reagent. | Ensure the secondary antibody is appropriate for the primary antibody and is used at the correct dilution. Verify the activity of the detection substrate (e.g., DAB, fluorophores).[13] |
Experimental Protocols
General Protocol for 5-BrUTP Labeling using Transfection Reagent
-
Cell Seeding: Plate cells on coverslips or in appropriate culture plates to achieve 70-90% confluency at the time of the experiment.[6]
-
Prepare Labeling Medium: For each well, prepare a mixture of 10 mM 5-BrUTP in a serum-free medium like OptiMEM. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in the same medium.[6]
-
Complex Formation: Combine the 5-BrUTP solution with the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow complexes to form.[6]
-
Labeling: Aspirate the culture medium from the cells and replace it with the 5-BrUTP-transfection reagent complex mixture. Incubate the cells for the desired labeling period (e.g., 15-60 minutes) at 37°C.[6]
-
Washing: Wash the cells three times with ice-cold PBS to remove unincorporated 5-BrUTP.[6]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[11]
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with an anti-BrdU/BrU antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS, then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash cells three times with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides for imaging.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| 5-BrUTP Concentration | 1-10 mM | Optimize for cell type and delivery method.[6] |
| Transfection Reagent | Per manufacturer's instructions | Titrate to minimize toxicity and maximize efficiency.[6] |
| Labeling Time | 15-60 minutes | Shorter times are better for capturing nascent transcripts.[6][9] |
| Fixation (PFA) | 2-4% for 10-20 min | Over-fixation can mask epitopes.[6] |
| Permeabilization (Triton X-100) | 0.1-0.5% for 10-15 min | Higher concentrations can damage cell morphology.[11] |
| Primary Antibody Dilution | 1:100 - 1:1000 | Varies by antibody; consult the datasheet. |
| Secondary Antibody Dilution | 1:500 - 1:2000 | Varies by antibody and fluorophore brightness. |
Visual Troubleshooting Guides
Below are diagrams to illustrate key experimental workflows and decision-making processes for troubleshooting.
Caption: A streamlined workflow for 5-BrUTP labeling of nascent RNA.
Caption: A decision tree for troubleshooting low signal in 5-BrUTP experiments.
References
- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 7. Labeling of RNA transcripts of eukaryotic cells in culture with BrUTP using a liposome transfection reagent (DOTAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - AR [thermofisher.com]
reducing background noise in 5-BrUTP immunodetection
Welcome to the Technical Support Center for Immunodetection. This guide provides detailed troubleshooting strategies and answers to frequently asked questions to help you reduce background noise in your 5-Bromouridine triphosphate (5-BrUTP) immunodetection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in 5-BrUTP immunodetection?
High background noise in immunofluorescence assays typically stems from several key factors. The main purpose of troubleshooting is to increase the specificity and accuracy of the results by preventing the non-specific binding of antibodies.[1] Common sources of noise include:
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the sample or support matrix.[2][3]
-
Improper Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high can lead to non-specific binding.[4][5][6]
-
Inadequate Washing: Insufficient washing steps fail to remove unbound or loosely bound antibodies.[6][7]
-
Fixation and Permeabilization Issues: Over-fixation can create artificial binding sites, while improper permeabilization can trap antibodies within the cell, leading to diffuse background.[8][9]
-
Autofluorescence: Some cell or tissue types exhibit natural fluorescence, which can be mistaken for a positive signal.[4]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may bind to endogenous immunoglobulins in the sample or non-target proteins.[7][10]
Q2: How does the choice of blocking buffer impact background signal?
The choice of blocking buffer is critical for minimizing non-specific antibody binding.[2][3] Blocking agents work by occupying potential non-specific binding sites.[2] Common blockers include Bovine Serum Albumin (BSA), normal serum, and non-fat dry milk.[1][2]
-
Normal Serum: Using normal serum from the same species as the secondary antibody is highly recommended as it prevents the secondary antibody from binding to non-specific sites.[11][12]
-
BSA: A common all-purpose blocker, but ensure it is high-quality and free of contaminating IgGs.[12][13]
-
Non-fat Dry Milk: Cost-effective, but should be avoided when using phospho-specific antibodies as it contains phosphoproteins like casein that can cause false positives.[3][13]
-
Fish Gelatin: A good alternative as it is less likely to cross-react with mammalian antibodies, but it contains endogenous biotin (B1667282) and should not be used with biotin-based detection systems.[1][3]
Q3: Can the fixation method itself introduce background?
Yes, fixation can create artifacts. Aldehyde-based fixatives like paraformaldehyde (PFA) cross-link proteins, which can sometimes alter epitopes or create charged sites that lead to non-specific antibody binding.[9] Using old or improperly prepared fixatives can also increase autofluorescence.[11] If high background persists, consider testing different fixation methods, such as cold methanol, which fixes by dehydration and precipitation.[9] However, be aware that organic solvents extract lipids and may not be suitable for all targets.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your 5-BrUTP immunodetection experiment in a question-and-answer format.
Issue 1: High background across the entire sample.
Q: I've performed my staining, but the entire field of view, including areas without cells, is fluorescent. What's wrong?
A: This suggests a problem with the antibodies or the washing steps.
-
Primary/Secondary Antibody Concentration is Too High: High antibody concentrations are a primary cause of non-specific binding.[5][6] You should titrate your antibodies to find the optimal dilution that provides the best signal-to-noise ratio.[5][7]
-
Insufficient Washing: Inadequate washing will fail to remove all unbound antibodies. Increase the number and duration of wash steps.[6][14] Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer can also help reduce non-specific interactions.[7]
-
Contaminated Reagents: Ensure all buffers and antibody solutions are freshly prepared and filtered to avoid contaminants that can contribute to background.[13]
Issue 2: Non-specific staining is observed within the cells.
Q: My signal is not localized to the nucleus where RNA transcription occurs. I see diffuse staining throughout the cytoplasm. How can I fix this?
A: This often points to issues with blocking, permeabilization, or antibody specificity.
-
Inadequate Blocking: Your blocking step may be insufficient. Increase the blocking incubation time (e.g., from 30 minutes to 1 hour) or change your blocking agent.[5] Using 5-10% normal serum from the species your secondary antibody was raised in is often the most effective solution.[12]
-
Over-Permeabilization: Using a permeabilization agent that is too harsh or incubating for too long can disrupt cellular membranes and allow antibodies to become trapped, leading to cytoplasmic signal. Try reducing the concentration or incubation time of your detergent (e.g., Triton X-100).
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically. Run a control where you omit the primary antibody. If you still see a signal, the secondary antibody is the source of the background.[14] Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with other species' immunoglobulins.[7]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for diagnosing and solving high background issues.
Caption: A flowchart for troubleshooting high background in immunodetection.
Data Summary Tables
For easy reference, the following tables summarize key quantitative data and reagent choices.
Table 1: Common Blocking Agents for Immunofluorescence
| Blocking Agent | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| Normal Serum | 5 - 10% (v/v) | 30 - 60 min | Highly effective; prevents secondary antibody from binding non-specifically.[11][12] | Must match the species of the secondary antibody host.[12] |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | 30 - 60 min | Good general-purpose blocker.[13][15] | Can have contaminating IgGs; may not be sufficient for high background issues.[3] |
| Non-fat Dry Milk | 1 - 5% (w/v) | 30 - 60 min | Inexpensive and widely available.[2] | Contains phosphoproteins and biotin; interferes with some detection methods.[3] |
| Fish Skin Gelatin | 0.1 - 5% (w/v) | 30 - 60 min | Low cross-reactivity with mammalian antibodies.[1][3] | Contains endogenous biotin; not compatible with avidin-biotin systems.[3] |
| Commercial Blockers | Per Manufacturer | Per Manufacturer | Optimized formulations; may contain proprietary non-protein agents.[13] | Can be more expensive. |
Table 2: Recommended Reagent Concentrations
| Reagent | Purpose | Recommended Concentration Range |
| 5-Bromouridine triphosphate (5-BrUTP) | RNA Labeling | 0.1 - 2 mM |
| Paraformaldehyde (PFA) | Fixation | 2 - 4% (w/v) in PBS |
| Triton™ X-100 | Permeabilization | 0.1 - 0.5% (v/v) in PBS |
| Anti-BrdU Primary Antibody | Detection | 1:100 - 1:1000 (Titration required) |
| Fluorophore-conjugated Secondary Antibody | Signal | 1:200 - 1:2000 (Titration required) |
| Tween® 20 | Washing Buffer Additive | 0.05 - 0.1% (v/v) |
Optimized Experimental Protocol for 5-BrUTP Immunodetection
This protocol includes steps specifically designed to minimize background signal.
Visualizing the Experimental Workflow
Caption: Optimized workflow for 5-BrUTP immunodetection highlighting critical steps.
Detailed Methodology
-
Cell Culture and Labeling:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Incubate cells with a medium containing 0.1-2 mM 5-BrUTP for the desired pulse duration to label nascent RNA.
-
-
Fixation:
-
Wash cells briefly with 1X PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature. Note: Using fresh, EM-grade PFA can help reduce autofluorescence.[11]
-
-
Permeabilization:
-
Wash three times with 1X PBS for 5 minutes each.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. Note: Optimize time and concentration to ensure antibody access without causing excessive damage.
-
-
Blocking (Critical Step):
-
Wash three times with 1X PBS.
-
Block in a buffer containing 5% normal serum (from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS for 1 hour at room temperature.[12] Note: This is the most crucial step for preventing non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-BrdU primary antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate the coverslips overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBS containing 0.1% Tween 20 (PBST) for 10 minutes each. Note: Thorough washing is essential to remove unbound primary antibody.[6]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light. Note: Always run a secondary-only control to check for non-specific binding.[11]
-
-
Final Washes:
-
Wash three times with PBST for 10 minutes each, protected from light.
-
Perform a final rinse with PBS.
-
-
Mounting and Imaging:
-
Counterstain with a nuclear stain like DAPI if desired.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image using a confocal or fluorescence microscope.
-
References
- 1. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 2. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. Common fixation-permeabilization methods cause artifactual localization of a type II transmembrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 10. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 13. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 14. reddit.com [reddit.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Cell Permeabilization for 5-BrUTP Uptake
Welcome to the technical support center for optimizing cell permeabilization for 5-Bromouridine triphosphate (5-BrUTP) uptake. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of cell permeabilization in a 5-BrUTP uptake assay?
Cell permeabilization is a critical step that creates transient pores in the cell membrane.[1] This allows the 5-BrUTP, a modified nucleotide, to enter the cell and be incorporated into newly synthesized RNA by cellular RNA polymerases.[2][3] Without effective permeabilization, the impermeable 5-BrUTP would not reach the cellular machinery for transcription, leading to failed experiments.
Q2: Which are the most common reagents for cell permeabilization?
The choice of permeabilization reagent is crucial and depends on the cell type and the desired outcome. The most common reagents are detergents and organic solvents.[1][4]
-
Detergents: Non-ionic detergents like Triton X-100 and saponin (B1150181), as well as steroidal glycosides like digitonin (B1670571), are widely used.[4][5] They work by disrupting the lipid bilayer of the cell membrane.[6]
-
Organic Solvents: Methanol and acetone (B3395972) can also be used. They act by dehydrating the cells and causing protein precipitation, which also makes the membrane permeable.[4]
Q3: What is the difference between digitonin, Triton X-100, and saponin?
These detergents have different mechanisms and selectivity, making them suitable for different applications.
-
Digitonin: At low concentrations, it selectively permeabilizes the plasma membrane by interacting with cholesterol, leaving intracellular organelle membranes like mitochondria largely intact.[5][7] This makes it a milder option.
-
Triton X-100: This is a non-ionic detergent that solubilizes most cellular membranes, including the nuclear membrane.[4][5] It is more stringent and provides broad access to intracellular compartments.
-
Saponin: Similar to digitonin, saponin interacts with membrane cholesterol to form pores.[5][8] It is often considered a milder alternative to Triton X-100.
Q4: Can I use the same permeabilization protocol for different cell types?
It is highly recommended to optimize the permeabilization protocol for each cell type.[9][10] Different cell lines have varying membrane compositions and may respond differently to the same concentration of a permeabilizing agent. Optimization will ensure efficient 5-BrUTP uptake without causing excessive cell damage or lysis.
Troubleshooting Guides
Problem 1: Weak or No 5-BrUTP Signal
This is a common issue that can arise from several factors.
| Possible Cause | Suggested Solution | Citation |
| Insufficient Permeabilization | The concentration of the permeabilizing agent may be too low, or the incubation time too short. Optimize the concentration and incubation time for your specific cell type. A titration of the permeabilizing agent is recommended. | [10] |
| Inefficient 5-BrUTP Uptake | Even with permeabilization, uptake can be inefficient. Consider using a transfection reagent like Lipofectamine to facilitate the delivery of 5-BrUTP into the cells. | [2] |
| Low Transcription Activity | The cells may have low endogenous transcription rates. Ensure cells are in an exponential growth phase. | [11] |
| Primary Antibody Concentration Too Low | The concentration of the anti-BrdU/BrU antibody used for detection may be insufficient. Perform a titration to determine the optimal antibody concentration. | [12] |
| Issues with Secondary Antibody | If using a secondary antibody, ensure it is appropriate for the primary antibody and used at the correct concentration. | [13][14] |
Problem 2: High Background Staining
High background can obscure the specific 5-BrUTP signal, making data interpretation difficult.
| Possible Cause | Suggested Solution | Citation |
| Over-permeabilization | Excessive permeabilization can lead to non-specific antibody binding. Reduce the concentration of the permeabilizing agent or shorten the incubation time. | [4] |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to non-specific binding. Titrate the antibody to find the optimal concentration that gives a good signal-to-noise ratio. | [12][14] |
| Insufficient Blocking | Inadequate blocking can result in non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., 5% BSA or normal serum). | [15] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background. Increase the number and duration of washes. | [16] |
| Autofluorescence | Some cell types exhibit natural fluorescence. This can be checked by examining an unstained sample. Prolonged fixation can also increase autofluorescence. | [17][18] |
| Endogenous Biotin (B1667282) | If using a biotin-based detection system, endogenous biotin in the cells can cause high background. Use an avidin/biotin blocking kit. | [14] |
Problem 3: Cell Loss or Altered Morphology
Maintaining cell integrity is crucial for accurate analysis.
| Possible Cause | Suggested Solution | Citation |
| Harsh Permeabilization | Over-permeabilization with strong detergents or organic solvents can lead to cell lysis and detachment. Use a milder detergent like digitonin or reduce the concentration and incubation time of the current agent. | [8][10] |
| Excessive Centrifugation | High-speed or repeated centrifugation steps can damage cells. Use gentle centrifugation conditions (e.g., 150-300 x g for 1-5 minutes). | [19] |
| Improper Handling | Cells can be fragile after permeabilization. Handle them gently and avoid vigorous vortexing or pipetting. | [20] |
| Fixation Issues | Inappropriate fixation can compromise cell morphology. Ensure the fixation protocol is suitable for your cell type and the downstream application. Cross-linking fixatives like paraformaldehyde generally preserve morphology well. | [4][21] |
Experimental Protocols
Protocol 1: Optimizing Digitonin Concentration for Cell Permeabilization
This protocol is essential for determining the minimal digitonin concentration required for effective permeabilization without causing excessive cell lysis.[10]
Materials:
-
Cells in suspension
-
CUT&RUN Wash Buffer (or equivalent)
-
5% Digitonin stock solution
-
Trypan Blue stain
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare a series of digitonin dilutions: Create a serial dilution of digitonin in Wash Buffer to achieve a range of final concentrations (e.g., 0.05%, 0.01%, 0.001%, 0.0001%).
-
Cell Preparation: Harvest and wash your cells, then resuspend them in the Wash Buffer at a concentration of 1x10^6 cells/mL.
-
Permeabilization: Aliquot 100 µL of the cell suspension into separate tubes for each digitonin concentration and a control (Wash Buffer without digitonin). Add 100 µL of the corresponding digitonin dilution to each tube and incubate at room temperature for 10 minutes.
-
Staining and Counting: After incubation, add an equal volume of Trypan Blue to a small aliquot of cells from each tube. Count the number of live (unstained) and dead/permeabilized (blue) cells using a hemocytometer or cell counter.
-
Analysis: Calculate the percentage of permeabilized cells for each digitonin concentration. The optimal concentration is the lowest one that results in >95% permeabilized cells.
Protocol 2: 5-BrUTP Labeling using Lipofectamine
This protocol describes a method for enhancing 5-BrUTP uptake using a transfection reagent.[2]
Materials:
-
Cells grown on coverslips
-
Opti-MEM reduced-serum medium
-
10 mM 5-BrUTP stock solution
-
Lipofectamine 2000 reagent
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Grow cells to 70-90% confluency on coverslips in a 12-well plate.
-
Prepare Labeling Medium: For each well, prepare a mixture containing:
-
45 µL Opti-MEM
-
A final concentration of 10 mM 5-BrUTP
-
5 µL Lipofectamine 2000
-
-
Incubation: Incubate the labeling mixture at room temperature for 15 minutes.
-
Labeling: Remove the culture medium from the cells and replace it with 450 µL of Opti-MEM. Gently add the 5-BrUTP/Lipofectamine mixture to the cells.
-
Incubation: Incubate the cells at 37°C for the desired labeling period (e.g., 1 hour).
-
Washing: After incubation, wash the cells three times with ice-cold PBS.
-
Fixation and Staining: Proceed with your standard fixation and immunofluorescence protocol to detect the incorporated 5-BrUTP using an anti-BrdU/BrU antibody.
Visualizations
References
- 1. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 3. salic.med.harvard.edu [salic.med.harvard.edu]
- 4. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. What are the main reagents used for the permeabilization procedures? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. support.epicypher.com [support.epicypher.com]
- 11. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. Impact of fixation duration on messenger RNA detectability in human formalin-fixed paraffin-embedded brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 20. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 21. Tissue fixation and the effect of molecular fixatives on downstream staining procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-BrUTP Based Transcription Analysis
Welcome to the technical support center for 5-BrUTP based transcription analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide addresses common problems encountered during 5-BrUTP based transcription analysis in a question-and-answer format.
Problem 1: Low or No Signal After 5-BrUTP Labeling
Question: I am not detecting any signal, or the signal is very weak, after performing my 5-BrUTP labeling and detection experiment. What are the possible causes and solutions?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Supporting Data/Considerations |
| Poor Cell Permeability to 5-BrUTP | Cells are generally impermeable to 5-bromouridine (B41414) triphosphate (BrUTP)[1][2]. Switch to 5-Bromouridine (BrU), which is readily taken up by cells and converted to BrUTP intracellularly[1]. Alternatively, if using BrUTP is necessary, employ methods like microinjection, cell permeabilization (e.g., with digitonin (B1670571) or Triton X-100), or liposome (B1194612) transfection to deliver BrUTP into the cells[1][2][3]. | The choice between BrU and BrUTP depends on the experimental goal. BrU labeling is less labor-intensive and suitable for whole-animal studies, while BrUTP offers more direct labeling of nuclear transcription[1][2]. |
| Insufficient Labeling Time | Increase the incubation time with the labeling reagent. For run-on assays, a short incubation of 5-15 minutes is typical[3]. For metabolic labeling with BrU, an incubation of 1 hour is a common starting point[4][5]. | Optimal incubation time can be cell-type dependent and should be determined empirically. |
| Suboptimal Reagent Concentrations | Optimize the concentration of 5-BrUTP or BrU. For run-on assays, a BrUTP concentration of 0.5 mM to 1 mM can be a starting point[3]. For BrU labeling, concentrations around 150 µM have been used[6]. | Higher concentrations are not always better and can lead to toxicity. Titrate the concentration to find the optimal balance between signal and cell health. |
| Inefficient Antibody Detection | Ensure the primary antibody against BrdU/BrU is validated and used at the optimal dilution. Increase the primary antibody incubation time (e.g., overnight at 4°C)[7]. Use a high-quality, bright secondary antibody. Consider signal amplification systems if the signal is still weak[3]. | Antibody performance is critical. Always check the manufacturer's datasheet for recommended applications and dilutions. |
| RNA Degradation | Work in an RNase-free environment. Use RNase inhibitors in your buffers[3]. Ensure the quality of your extracted RNA is high. | RNA is highly susceptible to degradation. Maintaining an RNase-free workflow is crucial for success. |
Problem 2: High Background Signal
Question: My immunofluorescence images or blots show high background, making it difficult to interpret the results. What can I do to reduce it?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Supporting Data/Considerations |
| Non-specific Antibody Binding | Increase the stringency of your blocking step by using a different blocking agent (e.g., normal serum from the species of the secondary antibody) or increasing the blocking time[8]. Optimize the primary and secondary antibody concentrations by performing a titration[9]. Ensure the secondary antibody is not cross-reacting with the sample by running a secondary antibody-only control[9]. | High antibody concentrations are a common cause of background[8]. Titration is a critical optimization step. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations[8]. Use a gentle washing buffer like PBS with a small amount of detergent (e.g., Tween-20). | Thorough washing is essential to remove unbound antibodies. |
| Autofluorescence | If performing immunofluorescence, check for endogenous autofluorescence in your cells or tissue by examining an unstained sample under the microscope[10]. If present, consider using a different fluorophore with a longer wavelength (e.g., in the red or far-red spectrum) or using an autofluorescence quenching agent[10]. | Aldehyde-based fixatives like paraformaldehyde can induce autofluorescence[9]. |
| Over-fixation | Optimize the fixation time and concentration of the fixative. Over-fixation can lead to non-specific antibody binding[9]. | The optimal fixation protocol can be cell-type dependent. |
Problem 3: Cell Toxicity or Altered Transcription
Question: I'm concerned that 5-BrUTP/BrU labeling is affecting the health of my cells or altering the transcription I'm trying to measure. How can I mitigate these effects?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Supporting Data/Considerations |
| Toxicity from Prolonged Exposure | Minimize the labeling time to the shortest duration that provides a detectable signal. 5-Bromouridine is considered less toxic than other analogs like 5-ethynyl uridine (B1682114) (5-EU) and 4-thiouridine (B1664626) (4sU), especially with short-term use[4][11]. | For pulse-chase experiments requiring longer labeling, it's crucial to assess cell viability (e.g., using a Trypan Blue exclusion assay). |
| Toxicity from High Concentrations | Use the lowest effective concentration of 5-BrUTP or BrU. Perform a dose-response curve to determine the optimal concentration for your cell type. | High concentrations of nucleotide analogs can inhibit cell growth[12]. |
| Perturbation of Normal Transcription | Be aware that incorporation of nucleotide analogs can potentially have subtle effects on RNA metabolism. Compare results with an alternative method if significant perturbations are suspected. | Short-term use of BrU is reported to have minimal effects on cell viability[4][13]. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between using 5-BrUTP and 5-BrU for transcription analysis?
A1: The primary difference lies in cell permeability and the directness of labeling. Cells are generally impermeable to 5-BrUTP, the activated form of the nucleotide. Therefore, to use 5-BrUTP, cells must be permeabilized or the nucleotide must be delivered via methods like microinjection[1][2]. This makes it suitable for in vitro transcription assays with isolated nuclei (run-on assays). In contrast, 5-Bromouridine (BrU) is a nucleoside that is readily taken up by cells and then phosphorylated intracellularly to BrUTP by the ribonucleoside salvage pathway[1]. This makes BrU ideal for labeling nascent RNA in living, intact cells and for in vivo studies.
Q2: How do I choose the right antibody for detecting incorporated 5-BrU?
A2: Use a monoclonal antibody that specifically recognizes bromodeoxyuridine (BrdU), as these antibodies also cross-react with 5-Bromouridine (BrU) incorporated into RNA. It is crucial to use a well-validated antibody. Look for antibodies that have been cited in peer-reviewed publications for similar applications. Always perform a negative control (unlabeled cells) to ensure the antibody is not binding non-specifically.
Q3: Can I quantify the amount of newly synthesized RNA using this method?
A3: Yes, 5-BrU labeling coupled with immunoprecipitation (BrU-IP) and subsequent quantitative reverse transcription PCR (RT-qPCR) or next-generation sequencing can be used to quantify newly synthesized RNA[4][5][13]. This allows for the measurement of RNA synthesis rates.
Q4: For how long should I label my cells with 5-BrU?
A4: The optimal labeling time depends on your experimental goals. For measuring RNA synthesis rates, a short pulse, typically around 1 hour, is recommended[4][5]. For pulse-chase experiments to determine RNA stability, a longer initial labeling period may be necessary, followed by a chase with uridine-containing media.
Q5: Are there alternatives to 5-BrUTP/BrU for labeling nascent RNA?
A5: Yes, other uridine analogs such as 5-ethynyluridine (B57126) (EU) and 4-thiouridine (4sU) are also used[4]. EU labeling, in particular, is detected via a click chemistry reaction which can be faster and more sensitive than immunostaining for BrU[1]. However, BrU is considered to be less toxic than EU and 4sU[4].
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Bromouridine (BrU) in Cultured Cells
This protocol is adapted for measuring RNA synthesis.
-
Cell Seeding: Seed your cells of interest in appropriate culture vessels to reach 50-70% confluency on the day of the experiment[3].
-
Labeling:
-
Prepare fresh growth media containing the desired final concentration of 5-Bromouridine (e.g., 2 mM).
-
Aspirate the old media from the cells.
-
Add the BrU-containing media to the cells and incubate for the desired labeling period (e.g., 1 hour) at 37°C and 5% CO2[5][14]. Avoid using fresh media without BrU right before labeling, as this can induce changes in gene expression[4].
-
-
Cell Harvest:
-
After incubation, wash the cells once with ice-cold PBS[5].
-
Harvest the cells using your standard method (e.g., trypsinization followed by centrifugation).
-
-
RNA Extraction:
-
Downstream Analysis: The BrU-labeled RNA is now ready for downstream applications such as immunoprecipitation followed by RT-qPCR or sequencing.
Visualizations
Caption: Figure 1. A generalized workflow for metabolic labeling of nascent RNA using 5-Bromouridine (BrU).
Caption: Figure 2. A logical flowchart for troubleshooting low signal in 5-BrUTP/BrU experiments.
References
- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrastructural analysis of transcription and splicing in the cell nucleus after bromo-UTP microinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation [jove.com]
- 6. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. sinobiological.com [sinobiological.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of nascent transcription by bromouridine immunocapture nuclear run-on RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing 5-BrUTP Labeling of Nascent RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times and other critical parameters for successful 5-bromouridine (B41414) 5'-triphosphate (5-BrUTP) labeling of nascent RNA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for 5-BrUTP labeling?
A1: The optimal incubation time for 5-BrUTP labeling is highly dependent on the cell type, its metabolic activity, and the specific experimental goal. For transcription run-on assays in yeast, a short incubation of 1 to 5 minutes is often sufficient for optimal incorporation.[1] For visualizing nascent RNA in mammalian cells, incubation times can range from 5 to 60 minutes.[2][3] It is crucial to perform a time-course experiment (e.g., 5, 10, 15, 30, 60 minutes) to determine the ideal duration for your specific cell line and experimental conditions.[3] Longer incubation times may be necessary for cell lines with slower proliferation rates.[3]
Q2: What is the recommended concentration of 5-BrUTP?
A2: The optimal concentration of 5-BrUTP can vary. For in vitro transcription run-on assays, a concentration of 0.5 mM to 0.75 mM in the transcription buffer is common.[1][2] For labeling in cultured cells, concentrations can range from 1 mM up to 10mM, often delivered via transfection reagents like Lipofectamine.[4] It is advisable to optimize the concentration for each cell type to achieve a balance between a strong signal and potential cytotoxicity.
Q3: How is 5-BrUTP delivered into cells?
A3: Since 5-BrUTP is not readily cell-permeable, its delivery into live cells requires specific methods.[5] Common techniques include microinjection, cell permeabilization with detergents like digitonin (B1670571) or Triton X-100, or the use of transfection reagents such as cationic liposomes (e.g., DOTAP or Lipofectamine).[2][4][6]
Q4: Can I distinguish between viral and cellular nascent RNA?
A4: Yes. To specifically label viral RNA, you can pretreat cells with a transcription inhibitor like Actinomycin D.[4] This inhibitor blocks DNA-dependent RNA polymerases, thereby inhibiting host cell transcription, but does not affect viral RNA-dependent RNA polymerases.[4]
Q5: What are the downstream applications of 5-BrUTP labeling?
A5: Labeled nascent RNA can be detected and analyzed through various methods, including immunofluorescence microscopy to visualize transcription sites, and RNA immunoprecipitation (RIP) followed by RT-qPCR or sequencing to quantify specific transcripts.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low signal | Inefficient 5-BrUTP delivery | Optimize the transfection reagent concentration and incubation time. For permeabilization, ensure the detergent concentration is appropriate for your cell type by performing a titration and using a viability stain like Trypan Blue to assess permeabilization efficiency.[2] |
| Short incubation time | Increase the 5-BrUTP incubation time. Perform a time-course experiment to find the optimal duration.[3] | |
| Low transcription rate | Ensure cells are in a logarithmic growth phase.[1] Stimulate transcription with appropriate factors if your experimental design allows. | |
| Inefficient antibody detection | Use a high-quality anti-BrdU/BrU antibody validated for immunofluorescence or immunoprecipitation. Optimize antibody dilution and incubation conditions. | |
| High background signal | Non-specific antibody binding | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use an appropriate blocking buffer (e.g., 5% BSA or normal serum).[9] |
| Excess unincorporated 5-BrUTP | For RNA immunoprecipitation, ensure unincorporated 5-BrUTP is removed from the total RNA preparation before proceeding with the IP.[1] | |
| Cell death leading to non-specific staining | Assess cell viability after 5-BrUTP labeling. Reduce the concentration of 5-BrUTP or the incubation time if significant cell death is observed. | |
| Inconsistent results | Variation in cell health and density | Maintain consistent cell culture conditions, including passage number and seeding density. Ensure cells are healthy and actively dividing during the experiment. |
| Inconsistent reagent preparation | Prepare fresh buffers and reagent dilutions for each experiment. |
Experimental Protocols
Detailed Methodology for 5-BrUTP Labeling and Immunofluorescence
This protocol is adapted for visualizing nascent RNA in cultured mammalian cells.
-
Cell Seeding: Seed cells on sterile coverslips in a 12-well plate to reach 70-90% confluency on the day of the experiment.[4]
-
Permeabilization (Optional, if not using transfection):
-
Labeling:
-
For permeabilized cells: Replace the permeabilization buffer with a pre-warmed transcription buffer containing 0.5 mM 5-BrUTP, along with ATP, CTP, and GTP. Incubate for 5-15 minutes at 37°C.[3]
-
For transfection: Prepare a mixture of 5-BrUTP (e.g., 10 mM) and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium (e.g., OptiMEM).[4] Incubate the mixture at room temperature for 15 minutes, then add it to the cells. Incubate for the desired labeling time (e.g., 1 hour) at 37°C.[4]
-
-
Fixation: Wash the cells three times with ice-cold PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4][9]
-
Immunostaining:
-
Permeabilize fixed cells with 0.3% Triton X-100 in PBS for 10 minutes if not previously permeabilized.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton X-100) for 60 minutes.[9]
-
Incubate with a primary antibody against BrdU (which also recognizes BrU) diluted in antibody dilution buffer overnight at 4°C.[9]
-
Wash three times with PBS for 5 minutes each.
-
Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI). Image using a fluorescence or confocal microscope.
Detailed Methodology for 5-BrUTP Labeling and RNA Immunoprecipitation (RIP)
This protocol is for the enrichment of nascent RNA for downstream analysis.
-
Cell Labeling: Label cells with 5-BrUTP using your optimized method (permeabilization or transfection). A 1-hour incubation is a common starting point.[7]
-
RNA Extraction: Following labeling, wash the cells with ice-cold PBS and harvest them. Extract total RNA using a standard method like TRIzol or a column-based kit.[7]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Antibody-Bead Conjugation:
-
Resuspend magnetic beads (e.g., Protein A/G) in RIP buffer.
-
Add the anti-BrdU antibody and incubate with rotation for at least 1 hour at 4°C.[7]
-
Wash the antibody-conjugated beads multiple times with RIP buffer to remove unbound antibody.
-
-
Immunoprecipitation:
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffers of increasing stringency (low and high salt buffers) to remove non-specifically bound RNA.[1]
-
Elution: Elute the BrUTP-labeled RNA from the beads using an elution buffer (e.g., containing DTT).[1]
-
RNA Purification: Purify the eluted RNA using a phenol:chloroform extraction followed by ethanol (B145695) precipitation.[1] The purified nascent RNA is now ready for downstream applications like RT-qPCR or sequencing.
Quantitative Data Summary
The optimal conditions for 5-BrUTP labeling can vary significantly between different cell lines. The following table provides recommended starting conditions based on literature protocols. It is highly recommended to perform optimization experiments for your specific cell line and experimental setup.
| Cell Line | 5-BrUTP Concentration | Incubation Time | Application |
| Yeast (S. cerevisiae) | 0.75 mM | 1-5 min | Transcription Run-On |
| Human Fibroblasts | 0.5 mM | 5-15 min | Immunofluorescence |
| Mouse Embryonic Fibroblasts (MEFs) | 10 mM (with transfection reagent) | 1 hour | Immunofluorescence |
| HEK293T | 2 mM (5-Bromouridine) | 1 hour | RNA Immunoprecipitation |
| MCF-7 | Not specified, but responsive to transcriptional regulation studies | 10 min - 1 hour | GRO-seq |
| A549 | Not specified, but general protocols are applicable | 30-60 min | General Labeling |
| HeLa | Not specified, but general protocols are applicable | 30-60 min | General Labeling |
Visualizations
Experimental Workflow for 5-BrUTP Labeling
References
- 1. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach [jove.com]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. Protocol for image-based monitoring of de novo RNA synthesis at DNA double-strand breaks in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 5. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling of RNA transcripts of eukaryotic cells in culture with BrUTP using a liposome transfection reagent (DOTAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 9. Protocols | Cell Signaling Technology [cellsignal.com]
Technical Support Center: 5-BrUTP Strand-Specific Transcription Run-On Protocol
Welcome to the technical support center for 5-BrUTP strand-specific transcription run-on sequencing. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals refine their experimental protocols and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the 5-BrUTP strand-specific transcription run-on experiment.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Labeled Nascent RNA | Inefficient nuclear isolation. | Optimize cell permeabilization and nuclear extraction procedures to ensure high-quality, intact nuclei.[1] Reduce the number of dounce strokes if nuclei appear damaged under a microscope.[1] |
| Low transcription activity in cells. | Ensure cells are healthy and in an active growth phase. Consider using a positive control with known high transcriptional activity. | |
| Inefficient BrUTP incorporation. | Verify the concentration and quality of BrUTP. Optimize the run-on reaction time and temperature. Ensure the run-on buffer components are fresh and at the correct concentrations.[1] | |
| RNA degradation. | Use RNase-free reagents and consumables throughout the protocol.[1] Work on ice when possible and add RNase inhibitors to buffers.[1][2] | |
| Inefficient immunoprecipitation. | Use a high-quality anti-BrdU antibody validated for immunoprecipitation.[2][3] Optimize the antibody-to-bead ratio and incubation times. Ensure proper blocking of beads to reduce non-specific binding.[4] | |
| High Background Signal | Non-specific binding of RNA to beads. | Pre-clear the lysate with beads before immunoprecipitation. Increase the stringency of wash buffers by adding detergents like Tween-20.[1] |
| Contamination with genomic DNA. | Perform a thorough DNase I treatment. Ensure its subsequent removal or inactivation. | |
| Antibody cross-reactivity. | Validate the specificity of the anti-BrdU antibody.[3][5] Consider using a different antibody clone or lot if high background persists. | |
| Low Library Complexity | Insufficient starting material. | The protocol is laborious and typically requires a large number of cells (in the range of 10^7).[2] |
| Over-amplification during library preparation. | Determine the optimal number of PCR cycles to avoid amplification bias. | |
| Strand-Specificity Issues | Incorrect library preparation method. | Ensure the use of a strand-specific library preparation kit, such as those utilizing the dUTP method.[6][7] |
| Errors in data analysis. | Use appropriate software settings to account for the strandedness of the library during alignment and quantification.[8][9] Tools like check_strandedness can help infer the correct library orientation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a 5-BrUTP strand-specific transcription run-on assay?
A1: The main advantage is its ability to distinguish between sense and antisense transcription and to map the precise locations of transcriptionally engaged RNA polymerases across the genome.[10][11] This allows for a more accurate measurement of real-time transcriptional activity compared to steady-state RNA levels.[2]
Q2: How can I improve the signal-to-noise ratio in my experiment?
A2: To improve the signal-to-noise ratio, focus on minimizing background and maximizing the specific signal. This can be achieved by optimizing antibody concentration, using stringent washing conditions during immunoprecipitation, and ensuring complete removal of contaminating DNA.[12][13] Additionally, incorporating a spike-in control from a different species can help normalize libraries and account for technical variability.[14]
Q3: My anti-BrdU antibody seems to have high non-specific binding. What should I do?
A3: Antibody specificity is crucial for this assay. It is essential to validate your antibody's performance.[3][5] If you suspect non-specific binding, try the following:
-
Test different antibody clones or lots: There can be significant variability between different batches.[3]
-
Perform dot blot analysis: This can help assess the antibody's ability to specifically recognize BrUTP-labeled RNA.[15]
-
Include proper controls: A negative control sample without BrUTP labeling is essential to determine the level of background signal from the antibody.
Q4: What are the critical steps for ensuring strand-specificity is maintained?
A4: Strand-specificity is primarily determined during the library preparation stage. The dUTP method is a common approach where dUTP is incorporated into the second cDNA strand, which is then enzymatically degraded, preserving the information from the original RNA strand.[6][7] During bioinformatic analysis, it is crucial to use the correct strand-specific parameters for read alignment and gene expression quantification.[8][9]
Q5: Can this protocol be adapted for different cell types or organisms?
A5: Yes, the fundamental principles of the protocol can be applied to various systems. However, optimization of certain steps, such as nuclear isolation and cell permeabilization, will be necessary to accommodate differences in cell wall composition (in plants or yeast) or cell membrane properties.[16][17]
Experimental Protocols
I. Nuclei Isolation and Permeabilization
-
Harvest exponentially growing cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a hypotonic lysis buffer to swell the cells.
-
Disrupt the cell membrane using a Dounce homogenizer with a loose pestle. The number of strokes should be optimized for the specific cell type to maximize nuclear release while keeping nuclei intact.[1]
-
Monitor nuclear integrity using a microscope with DAPI staining.
-
Pellet the nuclei by centrifugation and wash with a nuclear wash buffer.
II. Transcription Run-On with 5-BrUTP Labeling
-
Resuspend the isolated nuclei in a run-on reaction buffer containing NTPs and 5-Bromouridine 5'-triphosphate (5-BrUTP).
-
Incubate the reaction at 30°C for 5 minutes to allow for the incorporation of BrUTP into nascent transcripts.[4]
-
Stop the reaction by adding an RNA isolation reagent like TRIzol.[4][14]
III. Nascent RNA Immunoprecipitation
-
Isolate total RNA from the run-on reaction following standard protocols.
-
Perform DNase I treatment to remove any contaminating genomic DNA.
-
Fragment the RNA to the desired size for sequencing.
-
Prepare anti-BrdU antibody-coated magnetic beads by washing and blocking them to reduce non-specific binding.[4]
-
Incubate the fragmented, BrUTP-labeled RNA with the antibody-coated beads to capture the nascent transcripts.[2][4]
-
Wash the beads extensively with high-stringency buffers to remove non-specifically bound RNA.
-
Elute the captured nascent RNA from the beads.
Visualizations
Caption: Experimental workflow for 5-BrUTP strand-specific transcription run-on sequencing.
Caption: Logical troubleshooting workflow for common issues in 5-BrUTP run-on experiments.
References
- 1. Global Run-On sequencing to measure nascent transcription in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Run-On sequencing (GRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Although it's painful: The importance of stringent antibody validation | PLOS Pathogens [journals.plos.org]
- 4. Video: Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on TRO Approach [jove.com]
- 5. Antibody Specificity: A strong case for third-party testing | eLife [elifesciences.org]
- 6. Overview of Strand-Specific RNA-Seq Library - CD Genomics [rna.cd-genomics.com]
- 7. revvity.com [revvity.com]
- 8. Strand Settings | Griffith Lab [rnabio.org]
- 9. RNA-seq data analysis (strand issues) | https://databeauty.com [databeauty.com]
- 10. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Base-Pair Resolution Genome-Wide Mapping Of Active RNA polymerases using Precision Nuclear Run-On (PRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gregersenlab.com [gregersenlab.com]
- 16. Protocol for affordable and efficient profiling of nascent RNAs in bread wheat using GRO-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 5-BrUTP and 5-Ethynyluridine (EU) for Nascent RNA Labeling
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of leading methodologies for tracking newly synthesized RNA.
In the dynamic landscape of molecular biology and drug discovery, the ability to accurately label and track newly synthesized RNA is paramount to understanding gene expression, RNA processing, and the impact of therapeutic interventions. Two of the most prominent uridine (B1682114) analogs utilized for this purpose are 5-Bromouridine triphosphate (5-BrUTP), and its more contemporary counterpart, 5-ethynyluridine (B57126) (EU). This guide provides an objective, data-supported comparison of these two powerful tools, offering insights into their respective mechanisms, performance, and ideal applications.
At a Glance: Key Performance Characteristics
| Feature | 5-Bromouridine (5-BrU) | 5-Ethynyluridine (EU) |
| Form Used in Cells | 5-Bromouridine (cell-permeable nucleoside) or 5-BrUTP (requires cell permeabilization) | 5-Ethynyluridine (cell-permeable nucleoside) |
| Mechanism of Incorporation | Incorporated into nascent RNA by RNA polymerases in place of uridine.[1][2] | Incorporated into nascent RNA by RNA polymerases in place of uridine.[3] |
| Detection Method | Antibody-based detection using anti-BrdU/BrU antibodies.[1] | Copper(I)-catalyzed click chemistry with a fluorescent azide (B81097).[3] |
| Cell Permeability | The nucleoside form (5-BrU) is cell-permeable. 5-BrUTP is not and requires microinjection or cell permeabilization.[4] | The nucleoside form (5-EU) is cell-permeable.[5] |
| Reported Cytotoxicity | Generally considered less toxic than 5-EU.[1][6] Short-term use has minimal effects on cell viability.[1] | Can be more toxic than 5-BrU, particularly at higher concentrations and with longer incubation times.[6] The copper catalyst used in click chemistry can also be toxic to cells and may cause RNA degradation.[7] |
| Potential for Off-Target Labeling | Generally considered specific for RNA. | Potential for incorporation into DNA in some organisms due to the conversion of ribonucleotides to deoxyribonucleotides.[8] |
| Downstream Applications | Immunoprecipitation (IP) of labeled RNA (BrU-seq), RT-qPCR, microarray analysis, and next-generation sequencing.[1][2] | Imaging, flow cytometry, high-content screening, and sequencing of captured nascent RNA (EU-seq).[5][7][9] |
Delving Deeper: A Quantitative Look at Performance
While direct, side-by-side quantitative comparisons of 5-BrU and 5-EU for RNA labeling are not extensively documented in a single study, data from various sources allows for a comparative assessment. The following table summarizes available quantitative data, primarily focusing on the deoxyribonucleoside analogs (BrdU and EdU) to infer the relative cytotoxicity, as this is a critical parameter for in vivo studies.
| Parameter | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) | Reference |
| IC50 in CHO cells (wild type) | 15 µM | 88 nM | [10] |
| IC50 in DNA repair-deficient CHO cells | ~0.30–0.63 µM | ~10-25 nM | [10] |
| Induction of Sister Chromatid Exchange (SCE) | Lower induction (m = 0.022 SCEs/cell/µM) | Higher induction (m = 0.87 SCEs/cell/µM) | [10] |
| Labeling Efficiency | Generally efficient, but can be cell-type dependent.[1] | High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-nuclear RNA).[9] |
Note: The cytotoxicity data is for the deoxyribonucleoside forms (BrdU and EdU) and is presented here as an indicator of the potential relative cytotoxicity of the ribonucleoside counterparts (5-BrU and 5-EU).
Visualizing the Workflow: From Labeling to Detection
To better understand the practical application of these two molecules, the following diagrams illustrate the experimental workflows for labeling and detecting nascent RNA.
The Metabolic Journey: How Uridine Analogs are Incorporated
The following diagram illustrates the cellular pathways that lead to the incorporation of 5-BrU and 5-EU into newly transcribed RNA. Both nucleosides are taken up by the cell and enter the ribonucleoside salvage pathway to be converted into their triphosphate forms, which are then substrates for RNA polymerases.
Experimental Protocols: A Step-by-Step Guide
5-Bromouridine (5-BrU) Labeling and Immunoprecipitation (IP)
This protocol is adapted from established methods for labeling nascent RNA with 5-BrU followed by immunoprecipitation for downstream analysis.[2][6][11][12]
Materials:
-
Mammalian cells in culture
-
Growth media
-
5-Bromouridine (5-BrU) stock solution (e.g., 100 mM in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
RNA extraction kit
-
Anti-BrdU/BrU antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
Wash buffer (e.g., IP buffer with higher salt concentration)
-
Elution buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
RNase inhibitors
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Add 5-BrU to the culture medium to a final concentration of 1-2 mM.
-
Incubate for the desired labeling period (e.g., 30-60 minutes) under normal cell culture conditions.
-
-
Cell Harvest and RNA Extraction:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by trypsinization or scraping.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Ensure RNase-free conditions are maintained throughout.
-
-
Immunoprecipitation:
-
Fragment the RNA to an appropriate size (e.g., 200-500 nt) by chemical or enzymatic methods.
-
Incubate the fragmented RNA with an anti-BrdU/BrU antibody in IP buffer for 2-4 hours at 4°C with rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the BrU-labeled RNA from the beads by incubating with elution buffer at 65°C for 10 minutes.
-
-
RNA Purification and Downstream Analysis:
-
Purify the eluted RNA using an RNA clean-up kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
The purified BrU-labeled RNA is now ready for downstream applications such as RT-qPCR or library preparation for next-generation sequencing.
-
5-Ethynyluridine (EU) Labeling and Click Chemistry Detection
This protocol is based on commercially available kits and published methods for visualizing and capturing EU-labeled RNA.[5][13][14][15][16]
Materials:
-
Mammalian cells in culture on coverslips or in plates
-
Growth media
-
5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., Tris buffer, pH 8.5)
-
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on coverslips or in a multi-well plate to the desired confluency.
-
Add EU to the culture medium to a final concentration of 0.5-1 mM.
-
Incubate for the desired labeling period (e.g., 30-60 minutes) under normal cell culture conditions.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with fixative solution for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with wash buffer.
-
If desired, counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Conclusion: Making the Right Choice for Your Research
Both 5-BrUTP/5-BrU and 5-EU are invaluable tools for the study of nascent RNA. The choice between them hinges on the specific experimental goals, the biological system under investigation, and the available instrumentation.
5-BrU is a well-established and robust method, particularly advantageous for applications requiring the pulldown of labeled RNA for sequencing, due to its lower reported cytotoxicity. The main drawback is the requirement for cell permeabilization when using 5-BrUTP and the potentially harsher conditions of antibody-based detection.
5-EU, with its cell-permeable nature and highly specific click chemistry detection, offers a more streamlined workflow for imaging and flow cytometry applications. However, researchers should be mindful of its potential for higher cytotoxicity and the possibility of off-target DNA labeling in certain organisms.
By carefully considering the strengths and weaknesses of each method, researchers can select the optimal approach to unlock new insights into the intricate world of RNA biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells [mdpi.com]
- 11. Video: Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation [jove.com]
- 12. pure.au.dk [pure.au.dk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. mdpi.com [mdpi.com]
- 16. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Nascent RNA Analysis: Validating 5-BrUTP Labeling with qPCR
For researchers, scientists, and drug development professionals seeking to dissect the intricacies of gene expression, understanding the dynamics of newly synthesized RNA is paramount. This guide provides a comprehensive comparison of 5-Bromouridine 5'-triphosphate (5-BrUTP) labeling coupled with quantitative real-time PCR (qPCR) against other prevalent methods for nascent RNA analysis. We present supporting experimental data, detailed protocols, and visual workflows to empower you in selecting the optimal approach for your research needs.
The ability to distinguish between changes in RNA synthesis and degradation is crucial for elucidating the mechanisms underlying gene regulation. Metabolic labeling of nascent RNA offers a powerful tool to study transcriptional dynamics. This guide focuses on the validation and comparison of 5-BrUTP labeling, a well-established technique, with popular alternatives such as 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU) labeling, all of which can be quantified by qPCR.
Comparative Analysis of Nascent RNA Labeling Methods for qPCR
The choice of a nascent RNA labeling method depends on several factors, including experimental goals, cell type, and desired sensitivity. Below is a comparative summary of the key performance indicators for 5-BrUTP, 4sU, and EU labeling when coupled with qPCR analysis.
| Feature | 5-BrUTP Labeling | 4sU-Tagging | EU-Labeling |
| Principle | Incorporation of 5-Bromouridine into nascent RNA, followed by immunoprecipitation with an anti-BrdU/BrU antibody.[1] | Incorporation of 4-thiouridine into nascent RNA, followed by purification via thiol-specific biotinylation.[2] | Incorporation of 5-ethynyluridine into nascent RNA, followed by covalent biotinylation via a "click" reaction.[3][4] |
| Typical Labeling Efficiency | Dependent on cell permeability and intracellular conversion to BrUTP. For in vitro run-on assays, incorporation is direct. | High, with methods like SLAM-seq and TUC-seq reporting >90% conversion rates.[2][5] | Efficiently incorporated into nascent RNA in living cells.[3][4] |
| Signal-to-Noise Ratio | Good, with specific antibody-based enrichment reducing background from unlabeled RNA.[1] | High, especially with nucleotide conversion methods that introduce specific mutations for sequencing. For qPCR, the purity of the enriched fraction is crucial.[5] | Good, the click chemistry reaction is highly specific, leading to low background.[6] |
| Cell Viability & Perturbation | Generally considered to have low toxicity with short-term labeling.[1] | Can be toxic at higher concentrations and longer incubation times. 4sU incorporation can affect the stability of some short-lived mRNAs.[7] | Can be toxic at higher concentrations, potentially affecting cellular processes. Some studies report EU incorporation into DNA in certain organisms.[6][8] |
| Downstream Compatibility | Readily compatible with RT-qPCR and next-generation sequencing.[1] | Compatible with RT-qPCR, RNA-seq (SLAM-seq, etc.), and digital PCR.[2][9] | Compatible with RT-qPCR, sequencing, and cellular imaging.[4] |
| Key Advantage for qPCR | Well-established method with commercially available antibodies for robust immunoprecipitation. | High labeling efficiency and multiple downstream analysis options. | High specificity of the click reaction for biotinylation. |
| Key Disadvantage for qPCR | Potential for lower labeling efficiency in some cell types compared to 4sU or EU. | Potential for off-target effects and toxicity with prolonged exposure. | The click reaction requires a copper catalyst, which can be toxic to cells if not washed out properly. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are generalized protocols for 5-BrUTP labeling followed by qPCR, along with an overview of the workflows for 4sU and EU labeling.
5-BrUTP Labeling and Immunoprecipitation for qPCR Analysis
This protocol describes the labeling of nascent RNA in cultured cells with 5-Bromouridine (5-BrU), followed by immunoprecipitation and quantification using RT-qPCR.
Materials:
-
Cell culture medium
-
5-Bromouridine (BrU) or 5-Bromouridine 5'-triphosphate (BrUTP) for nuclear run-on
-
RNA extraction reagent (e.g., TRIzol)
-
Anti-BrdU/BrU antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reverse transcription kit
-
qPCR master mix and primers for target genes
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. For metabolic labeling, add 5-BrU to the culture medium at a final concentration of 1-2 mM and incubate for a defined period (e.g., 1 hour).[1]
-
RNA Extraction: Following labeling, harvest the cells and extract total RNA using a standard protocol.
-
Immunoprecipitation (IP):
-
Incubate the total RNA with an anti-BrdU/BrU antibody to form RNA-antibody complexes.
-
Add Protein A/G magnetic beads to capture the complexes.
-
Wash the beads multiple times to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
-
-
Reverse Transcription (RT): Perform reverse transcription on the eluted BrU-labeled RNA and an aliquot of the input total RNA to generate cDNA.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the cDNA from the immunoprecipitated and input samples.
-
Use primers specific to the gene of interest and a reference gene.
-
Analyze the qPCR data to determine the relative abundance of the nascent transcript. The results are often normalized to the input RNA levels.
-
Experimental workflow for 5-BrUTP labeling followed by qPCR.
Alternative Methods: A Comparative Workflow
To provide a clear comparison, the following diagrams illustrate the general workflows for 4sU-tagging and EU-labeling, highlighting the key differences in the enrichment steps.
4sU-Tagging Workflow
General workflow for 4sU-tagging followed by qPCR.
EU-Labeling Workflow
General workflow for EU-labeling followed by qPCR.
Validation of qPCR for Nascent RNA Quantification
Regardless of the labeling method, rigorous validation of the downstream qPCR analysis is essential for accurate and reproducible results.
Key Validation Steps:
-
Primer Design and Validation: Design primers that amplify a short region of the gene of interest. Validate primer efficiency through a standard curve analysis to ensure it is between 90-110%.
-
Specificity: Confirm the specificity of the primers by melt curve analysis and by running the PCR product on an agarose (B213101) gel to ensure a single product of the correct size is amplified.
-
Dynamic Range and Limit of Detection (LOD): Determine the linear dynamic range of the assay and its sensitivity to detect low amounts of nascent transcripts.
-
Controls:
-
No-Template Control (NTC): To check for contamination.
-
No-Reverse-Transcriptase Control (-RT): To check for genomic DNA contamination.
-
Unlabeled Control: Perform the entire enrichment protocol on unlabeled cells to assess the background signal and the specificity of the enrichment.
-
The validation of qPCR assays for clinical research often follows consensus guidelines, which can be adapted for research applications to ensure data quality and reliability.
By carefully considering the comparative advantages of each nascent RNA labeling method and rigorously validating the downstream qPCR analysis, researchers can confidently and accurately quantify changes in gene transcription, paving the way for new discoveries in gene regulation and drug development.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide technology for determining RNA stability in mammalian cells: Historical perspective and recent advantages based on modified nucleotide labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Roadblock-qPCR: a simple and inexpensive strategy for targeted measurements of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity: A Comparative Guide to Anti-BrdU Antibody Cross-Reactivity with 5-BrUTP
For researchers delving into the intricacies of DNA and RNA synthesis, the precise detection of labeled nucleotides is paramount. The thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has long been a staple for marking proliferating cells by incorporating into newly synthesized DNA. Its detection is routinely achieved using specific anti-BrdU antibodies. However, a critical question arises when studying RNA synthesis: to what extent do these antibodies cross-react with 5-bromouridine (B41414) triphosphate (5-BrUTP) incorporated into RNA? This guide provides a comprehensive comparison of anti-BrdU antibodies, their known cross-reactivities, and detailed experimental protocols to empower researchers in making informed decisions for their experimental designs.
Performance Comparison of Anti-BrdU Antibody Clones
While direct quantitative data on the binding affinity of every anti-BrdU antibody clone to 5-BrUTP is not exhaustively documented in publicly available literature, existing studies and product specifications provide valuable insights into their cross-reactivity profiles. The following table summarizes the characteristics of commonly used anti-BrdU antibody clones, highlighting their suitability for detecting both BrdU and its ribonucleoside counterpart, 5-bromouridine (5-BrU), the form present after incorporation of 5-BrUTP into RNA.
| Antibody Clone | Isotype | Known Cross-Reactivity | Applications | Manufacturer/Supplier |
| MoBu-1 | Mouse IgG1 | Reacts with BrdU and 5-bromouridine (BrU). | Flow Cytometry, IHC, ICC/IF | Various |
| IIB5 | Mouse IgG1 | Reacts with BrdU and iododeoxyuridine (IdU). | Flow Cytometry, IHC, ICC/IF | Abcam, Santa Cruz Biotechnology |
| B44 | Mouse IgG1 | Recognizes BrdU, CldU, and IdU. | Flow Cytometry, IHC | BD Biosciences |
| Bu20a | Mouse IgG1 | Recognizes BrdU, CldU, IdU, and EdU with minimal reactivity to thymidine.[1] | IHC, Double-labeling techniques | MyBioSource |
| RF06 | Rat IgG | Recognizes BrdU. | Immunofluorescence | Bio-Rad |
Note: The cross-reactivity with 5-BrU indicates a high likelihood of detecting 5-BrUTP incorporated into RNA. Researchers should always validate antibody performance in their specific experimental context.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of an anti-BrdU antibody with 5-BrUTP, a dot blot assay is a straightforward and effective method. For in-situ detection and quantification of incorporated 5-BrUTP, immunofluorescence is the preferred technique.
Dot Blot Protocol for Quantifying Antibody Specificity
This protocol allows for a semi-quantitative comparison of an anti-BrdU antibody's binding to BrdU and 5-BrUTP.
Materials:
-
Nitrocellulose or PVDF membrane
-
BrdU-labeled DNA (positive control)
-
5-BrUTP-labeled RNA (experimental sample)
-
Unlabeled DNA and RNA (negative controls)
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare serial dilutions of BrdU-labeled DNA, 5-BrUTP-labeled RNA, and unlabeled controls.
-
Spotting: Carefully spot 1-2 µL of each sample dilution onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-BrdU primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The signal intensity of the spots will correspond to the antibody's binding affinity to each substrate.
Immunofluorescence Protocol for Detecting Incorporated 5-BrUTP
This protocol is adapted for the detection of 5-BrUTP incorporated into the RNA of cultured cells.[2]
Materials:
-
Cells cultured on coverslips
-
5-BrUTP labeling solution
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Anti-BrdU primary antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Labeling: Incubate cells with the 5-BrUTP labeling solution for the desired time to allow incorporation into newly synthesized RNA.
-
Fixation: Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Primary Antibody Incubation: Block the cells (e.g., with 5% BSA in PBS) and then incubate with the anti-BrdU primary antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope. The intensity of the fluorescence can be quantified to determine the level of 5-BrUTP incorporation.
Alternative Methods for RNA Synthesis Detection
While anti-BrdU antibodies offer a convenient method for detecting 5-BrUTP, other techniques are available for monitoring RNA synthesis, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| 5-Ethynyluridine (EU) Labeling with Click Chemistry | EU is incorporated into RNA and detected by a copper-catalyzed click reaction with a fluorescent azide. | High specificity, mild reaction conditions. | Requires specialized reagents. |
| RNA Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome provides a comprehensive view of RNA synthesis. | Quantitative, provides sequence information. | Computationally intensive, can be expensive. |
| Nanopore Sequencing | Direct sequencing of RNA molecules as they pass through a nanopore. | Real-time sequencing, can detect RNA modifications. | Higher error rate compared to other sequencing methods. |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in assessing antibody cross-reactivity and detecting incorporated nucleotides.
By understanding the nuances of anti-BrdU antibody specificity and employing rigorous experimental validation, researchers can confidently utilize these powerful tools to unravel the dynamic processes of both DNA and RNA synthesis in their biological systems of interest.
References
A Comparative Guide to Nascent RNA Sequencing with 5-BrUTP and Alternatives
For researchers, scientists, and drug development professionals, understanding the dynamics of gene transcription is paramount. Nascent RNA sequencing provides a snapshot of transcriptional activity, offering insights into the immediate cellular response to various stimuli. This guide provides a comparative analysis of several prominent nascent RNA sequencing techniques, with a focus on methods utilizing 5-Bromouridine 5'-triphosphate (5-BrUTP), such as Bru-seq, and its key alternatives: GRO-seq, PRO-seq, and SLAM-seq.
This document will delve into the experimental protocols, quantitative performance, and underlying principles of each method to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparison of Nascent RNA Sequencing Methods
The choice of a nascent RNA sequencing method depends on the specific biological question, required resolution, and available resources. Below is a summary of the key features of Bru-seq, GRO-seq, PRO-seq, and SLAM-seq.
| Feature | Bru-seq (5-BrUTP) | GRO-seq | PRO-seq | SLAM-seq |
| Principle | Metabolic labeling with 5-Bromouridine (BrU) followed by immunocapture of BrU-labeled RNA. | Nuclear run-on with Br-UTP incorporation, followed by immunocapture. | Nuclear run-on with biotin-NTP incorporation, halting elongation after a single nucleotide. | Metabolic labeling with 4-thiouridine (B1664626) (s4U) and chemical conversion to induce T-to-C mutations during reverse transcription. |
| Resolution | Transcript-level | 30-100 nucleotides[1][2] | Single nucleotide[3][4][5][6] | Transcript-level |
| Primary Output | Maps and quantifies nascent RNA transcripts.[7][8] | Maps the position of transcriptionally engaged RNA polymerases.[1][2] | High-resolution mapping of RNA polymerase active sites.[5][6] | Quantifies newly synthesized RNA relative to total RNA. |
| Key Advantage | Relatively low cost of labeling reagent and established antibody-based enrichment.[9] Can be adapted for RNA stability studies (BruChase-seq).[10] | Robust coverage of enhancer and promoter-associated RNAs.[1][2] | Base-pair resolution allows for precise mapping of transcription start sites and pausing.[3][5][6] | No immunoprecipitation required, leading to a potentially faster and more scalable workflow.[11][12] |
| Key Disadvantage | Limited to cell culture systems.[7] | Requires a large number of cells and can be labor-intensive.[13] Artifacts can be introduced during nuclei preparation.[1][2] | Unable to detect arrested or backtracked RNA polymerase complexes.[5][6] | Indirect detection of labeled RNA through mutations can introduce bioinformatic challenges. |
| Starting Material | Minimum of 5 million cells recommended.[14] | In the range of 10^7 cells.[13] | Can be performed with as few as 500,000 cells.[4] | Dependent on cell type and labeling efficiency. |
Experimental Workflows
The following diagrams illustrate the key steps in each of the compared nascent RNA sequencing methodologies.
Detailed Experimental Protocols
Here we provide detailed methodologies for the key experiments discussed. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Bru-seq Protocol
This protocol is adapted from established Bru-seq procedures.[14][15]
1. Bromouridine Labeling of Cells:
-
Culture cells to the desired confluency (typically 80-90%) in a 150mm plate.[14] A minimum of 5 million cells is recommended.[14]
-
Prepare a fresh 50mM stock solution of 5-Bromouridine (BrU) in PBS. Protect from light.
-
For adherent cells, remove a portion of the media, add BrU to a final concentration of 2mM, and then add the BrU-containing media back to the plate.[14][15]
-
For suspension cells, add BrU directly to the media to a final concentration of 2mM.[15]
2. Cell Lysis and RNA Extraction:
-
Immediately after labeling, lyse the cells using TRIzol reagent.[14]
-
Extract total RNA following the TRIzol manufacturer's protocol.
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.[15]
3. Bru-RNA Isolation:
-
Conjugate anti-BrdU antibodies to magnetic beads.
-
Incubate the total RNA with the antibody-conjugated beads to specifically capture the BrU-labeled nascent RNA.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the Bru-RNA from the beads.
4. Library Preparation and Sequencing:
-
Prepare a sequencing library from the isolated Bru-RNA using a standard RNA-seq library preparation kit.
-
Perform high-throughput sequencing.
GRO-seq Protocol
This protocol is a generalized procedure for Global Run-on Sequencing.[13][16]
1. Nuclei Isolation:
-
Harvest cells and isolate nuclei using a dounce homogenizer or a suitable cell lysis buffer.
-
Wash the isolated nuclei to remove cytoplasmic contents and free nucleotides.
2. Nuclear Run-On:
-
Perform the nuclear run-on reaction by incubating the isolated nuclei with a reaction mix containing Br-UTP and other nucleotides. This allows the engaged RNA polymerases to extend the nascent transcripts, incorporating the Br-UTP.
3. RNA Extraction and Immunoprecipitation:
-
Extract the RNA from the run-on reaction.
-
Perform immunoprecipitation of the Br-UTP labeled RNA using anti-BrdU antibodies conjugated to magnetic beads.
-
Wash the beads and elute the nascent RNA.
4. Library Preparation and Sequencing:
-
Construct a cDNA library from the enriched nascent RNA.
-
Sequence the library using a high-throughput sequencing platform.
PRO-seq Protocol
This protocol outlines the key steps for Precision Run-On Sequencing.[3][4][17]
1. Cell Permeabilization:
-
Permeabilize cells using a mild detergent to halt transcription and wash away endogenous NTPs.[17]
2. Nuclear Run-On with Biotin-NTPs:
-
Incubate the permeabilized cells with a run-on mix containing biotin-labeled NTPs. The polymerase will incorporate a single biotinylated nucleotide, effectively stalling further elongation.[4][17]
3. Nascent RNA Capture:
-
Extract the total RNA.
-
Selectively purify the biotinylated nascent RNA using streptavidin-coated magnetic beads.[4]
4. Library Preparation and Sequencing:
-
Ligate adapters to the 3' end of the captured RNA.
-
Perform reverse transcription and PCR amplification to generate a sequencing library.
-
Sequence the library.
SLAM-seq Protocol
This protocol is a summary of the Thiol(SH)-Linked Alkylation for the Metabolic Sequencing of RNA method.[11][12][18][19]
1. Metabolic Labeling with 4-thiouridine (s4U):
-
Culture cells in the presence of 4-thiouridine (s4U), which will be incorporated into newly synthesized RNA.[11][19] The optimal concentration and labeling time should be determined for each cell line to avoid toxicity.[18]
2. RNA Extraction and Alkylation:
-
Extract total RNA from the cells.
-
Treat the total RNA with iodoacetamide (B48618) (IAA), which specifically alkylates the thiol group on the incorporated s4U.[11][12]
3. Library Preparation and Sequencing:
-
Prepare a sequencing library from the alkylated total RNA. During reverse transcription, the alkylated s4U will be read as a cytosine instead of a uracil (B121893) (thymine in cDNA).[11]
-
Perform high-throughput sequencing.
4. Data Analysis:
-
Analyze the sequencing data to identify T-to-C conversions. The frequency of these conversions in a given transcript is proportional to the amount of newly synthesized RNA.[11]
Concluding Remarks
The selection of a nascent RNA sequencing technique is a critical decision that will profoundly impact the nature and resolution of the resulting data. Bru-seq, utilizing 5-BrUTP, offers a cost-effective and well-established method for examining nascent transcripts. GRO-seq provides a global view of transcriptionally engaged polymerases, while its successor, PRO-seq, delivers unparalleled single-nucleotide resolution. SLAM-seq presents a streamlined, immunoprecipitation-free workflow for quantifying RNA synthesis dynamics. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed choice that best aligns with their scientific objectives and available resources.
References
- 1. GRO-seq - Enseqlopedia [enseqlopedia.com]
- 2. GRO-Seq/BRIC-Seq/Bru-Seq/BruChase-Seq [illumina.com]
- 3. Base-Pair Resolution Genome-Wide Mapping Of Active RNA polymerases using Precision Nuclear Run-On (PRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRO-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 5. PRO-Seq - Enseqlopedia [enseqlopedia.com]
- 6. PRO-Seq [emea.illumina.com]
- 7. Bru-Seq - Enseqlopedia [enseqlopedia.com]
- 8. Bru-Seq [emea.illumina.com]
- 9. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BruChase-Seq - Enseqlopedia [enseqlopedia.com]
- 11. lubio.ch [lubio.ch]
- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 13. Global Run-On sequencing (GRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.ilabsolutions.com [content.ilabsolutions.com]
- 15. encodeproject.org [encodeproject.org]
- 16. Global Run-On sequencing to measure nascent transcription in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRO-seq: Precise mapping of engaged RNA Pol II at single nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 19. lexogen.com [lexogen.com]
Validating Bru-seq Data: A Guide to Orthogonal Methods
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of high-throughput sequencing data is paramount. This guide provides a comparative analysis of 5-Bromouridine sequencing (Bru-seq) and its validation using orthogonal methods, with a focus on Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).
Bru-seq is a powerful technique for genome-wide analysis of nascent RNA, providing insights into transcription dynamics. However, like any high-throughput method, independent validation of its findings is crucial. Orthogonal methods, which rely on different experimental principles, are essential for confirming the biological significance of Bru-seq data.
Performance Comparison: Bru-seq vs. Orthogonal Methods
The primary goal of validating Bru-seq data is to confirm the relative changes in transcription levels observed for specific genes. RT-qPCR is a widely accepted method for this purpose due to its high sensitivity, specificity, and broad dynamic range.[1] While Bru-seq provides a global view of transcription, RT-qPCR offers a targeted and precise measurement of individual transcripts.
Below is a summary of the expected performance characteristics when comparing Bru-seq with RT-qPCR and other nascent RNA sequencing techniques.
| Feature | Bru-seq | RT-qPCR | GRO-seq / PRO-seq |
| Principle | Metabolic labeling of nascent RNA with Bromouridine followed by immunoprecipitation and sequencing. | Reverse transcription of specific RNA targets followed by quantitative PCR amplification. | In vitro run-on of isolated nuclei with labeled nucleotides, followed by capture and sequencing. |
| Scope | Genome-wide | Target-specific | Genome-wide |
| Resolution | Gene-level | Transcript-specific | Nucleotide-level (PRO-seq) |
| Sensitivity | High | Very High | High |
| Quantitative Accuracy | Good correlation with other methods | Gold standard for targeted quantification | Good |
| Primary Use | Discovery of transcriptional changes | Validation of sequencing data | Mapping active transcription start sites and RNA polymerase pausing |
Quantitative Data Comparison
While direct quantitative comparisons in published literature are often presented graphically, the following table illustrates a typical correlation between Bru-seq and RT-qPCR data for a set of selected genes, based on reported fold-change validations.
| Gene | Bru-seq (Fold Change) | RT-qPCR (Fold Change) |
| Gene A | 2.5 | 2.8 |
| Gene B | -1.8 | -2.1 |
| Gene C | 5.2 | 6.1 |
| Gene D | 1.1 | 1.3 |
| Gene E | -3.0 | -3.5 |
Note: This table is a representation of typical comparative data and is not derived from a single specific study.
Experimental Workflows
To understand the relationship between Bru-seq and its validation by RT-qPCR, it is essential to visualize their respective workflows.
Caption: Workflow for Bru-seq and its validation by RT-qPCR.
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing experimental results. The following are summarized protocols for Bru-seq and the subsequent RT-qPCR validation.
Bru-seq Protocol (Summarized)
This protocol is a condensed version of established methods.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add 5-Bromouridine (Bru) to the culture medium to a final concentration of 2 mM and incubate for a short period (e.g., 30 minutes) to label nascent RNA.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable method, such as TRIzol reagent, followed by purification.
-
Immunoprecipitation of Bru-labeled RNA: Use anti-BrdU antibodies conjugated to magnetic beads to specifically capture the Bru-labeled nascent RNA from the total RNA population.
-
Library Preparation: Elute the captured Bru-RNA and proceed with standard library preparation protocols for high-throughput sequencing. This includes fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing and Data Analysis: Sequence the prepared libraries on a suitable platform. Analyze the sequencing data to identify and quantify nascent transcripts across the genome.
RT-qPCR Protocol for Bru-seq Validation
This protocol is specifically tailored for the validation of nascent RNA sequencing data.
-
RNA Isolation and DNase Treatment:
-
Isolate total RNA from a biological replicate of the same experimental conditions used for Bru-seq.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA, which is crucial for accurate quantification of nascent transcripts that may include intronic regions.
-
-
Primer Design:
-
Design primers that target specific genes of interest identified from the Bru-seq data.
-
Whenever possible, design primers that span exon-intron boundaries to specifically amplify pre-mRNA and distinguish it from mature mRNA, providing a more accurate measure of nascent transcription.
-
-
Reverse Transcription (RT):
-
Perform reverse transcription on the DNase-treated RNA to synthesize complementary DNA (cDNA). Use a mix of random hexamers and oligo(dT) primers to ensure comprehensive cDNA synthesis from all RNA species.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix (e.g., containing SYBR Green or using TaqMan probes).
-
Include appropriate controls, such as no-template controls (NTC) and no-reverse-transcriptase controls (-RT), to check for contamination and genomic DNA amplification, respectively.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stably expressed reference gene (housekeeping gene).
-
Calculate the relative fold change in gene expression using the ΔΔCt method or a similar analysis.
-
Compare the fold changes obtained from RT-qPCR with those from the Bru-seq data to validate the sequencing results.
-
Other Orthogonal Methods
While RT-qPCR is the most common validation method, other nascent RNA analysis techniques can also serve as orthogonal approaches for cross-validation. These include:
-
Global Run-On Sequencing (GRO-seq): This method maps the position of transcriptionally engaged RNA polymerases across the genome by allowing them to "run on" in the presence of labeled nucleotides in isolated nuclei.[2][3]
-
Precision Nuclear Run-On Sequencing (PRO-seq): An advancement of GRO-seq that provides single-nucleotide resolution of the 3' end of nascent transcripts, allowing for precise mapping of active RNA polymerases.
-
Native Elongating Transcript Sequencing (NET-seq): This technique isolates and sequences the nascent RNA directly associated with RNA polymerase II, providing a snapshot of transcriptional activity.[2]
A high degree of correlation between Bru-seq and these other nascent RNA sequencing methods further strengthens the confidence in the identified transcriptional changes.[4]
References
- 1. Item - RT-qPCR and RNA-seq fold change values are highly correlated. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. A stable combination of non-stable genes outperforms standard reference genes for RT-qPCR data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unbiased RNA-Seq-driven identification and validation of reference genes for quantitative RT-PCR analyses of pooled cancer exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo RNA Labeling: 5-BrUTP vs. Other Uridine Analogs
Metabolic labeling of nascent RNA with uridine (B1682114) analogs is a powerful technique for studying the dynamics of transcription, RNA processing, and decay. By introducing modified nucleosides that are incorporated into newly synthesized RNA, researchers can isolate and analyze transcripts produced within a specific timeframe. This guide provides an objective comparison of 5-Bromouridine-5'-triphosphate (5-BrUTP) and its related nucleoside 5-Bromouridine (5-BrU) with other common analogs like 5-Ethynyluridine (5-EU) and 4-Thiouridine (B1664626) (4sU), offering insights into their performance, applications, and supporting experimental data.
Core Concepts in Uridine Analog-Based RNA Labeling
The fundamental principle involves supplying cells or organisms with a modified form of uridine. This analog is taken up by the cell, converted into its triphosphate form by the nucleotide salvage pathway, and subsequently incorporated into elongating RNA chains by RNA polymerases. The unique chemical modification on the analog then serves as a handle for detection, enrichment, or visualization.
Comparative Overview of Uridine Analogs
The choice of a uridine analog depends on several factors, including the experimental system, the required temporal resolution, and the intended downstream application. Key considerations are cell permeability, the method of detection, and potential cytotoxicity or perturbation of normal RNA metabolism.
Data Presentation: Quantitative Comparison
The tables below summarize the key characteristics and performance metrics of the most widely used uridine analogs for in vivo RNA labeling.
Table 1: General Properties and Applications of Uridine Analogs
| Feature | 5-Bromouridine (5-BrU) / 5-BrUTP | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | 5-Vinyluridine (B14088465) (5-VU) |
| Chemical Modification | Bromine at C5 position | Ethynyl group at C5 position | Thiol group at C4 position | Vinyl group at C5 position |
| Cell Permeability | 5-BrU (Nucleoside): Yes 5-BrUTP (Nucleotide): No[1][2][3] | Yes[1] | Yes[4][5][6] | Yes[7] |
| Detection/Capture Method | Immunoprecipitation (IP) with anti-BrdU/BrU antibody[8][9] | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry")[1][10][11] | Thiol-specific biotinylation (e.g., with Biotin-HPDP) followed by streptavidin capture[12] | Inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines[13][14] |
| Primary Applications | Nascent RNA sequencing (Bru-seq), RNA stability analysis (BruChase-seq), imaging transcription sites[8][9][15] | Nascent RNA capture, imaging, RNA stability analysis, single-cell nascent RNA sequencing[1][10][16] | Nascent RNA sequencing (SLAM-seq, TUC-seq), RNA stability, PAR-CLIP[17] | Nascent RNA imaging, potential for sequencing with reduced toxicity[13][14][18] |
Table 2: Performance Comparison of Uridine Analogs
| Analog | Labeling Efficiency | Cytotoxicity & Cellular Perturbation | Advantages | Disadvantages |
| 5-BrU | Generally efficient, but can be cell-type dependent.[9] | Considered less toxic than 5-EU and 4sU for short-term use.[8][9] Minimal effects on cell viability.[8][19] | Low cytotoxicity; well-established antibody-based detection. | Antibody-based detection can have variable quality and requires harsher denaturation conditions. |
| 5-EU | High efficiency of incorporation and subsequent click reaction.[1][10] | Higher cytotoxicity and genotoxicity reported, especially at elevated concentrations.[8] Can perturb nuclear RNA metabolism.[20] | Highly specific and efficient bioorthogonal click reaction; versatile for imaging and capture.[21] | Copper catalyst used in CuAAC can be cytotoxic and cause RNA degradation.[10] |
| 4sU | Efficiently incorporated in many cell lines.[12] | High concentrations (>50µM) can inhibit rRNA synthesis and interfere with pre-mRNA splicing, especially for introns with weak splice sites.[4][5][6][22][23] | Versatile for both capture and nucleotide conversion-based sequencing methods (e.g., SLAM-seq). | Can alter RNA structure and stability; potential for off-target effects at high concentrations.[4][5] |
| 5-VU | Efficiently incorporated.[13][14] | Shows minimal toxic effects compared to 5-EU.[18] May offer improved cell-specificity with less background labeling in animal models.[24] | Lower toxicity than 5-EU; detection via catalyst-free IEDDA reaction is biocompatible.[7][13] | Newer analog, less established than others; chemistry is less common than standard click reactions. |
Visualization of Experimental Workflows and Logic
Diagrams of Key Processes
To better understand the workflows and decision-making processes involved in in vivo RNA labeling, the following diagrams illustrate the key steps and logical relationships.
Caption: A generalized workflow for metabolic labeling of nascent RNA.
Caption: Comparison of downstream detection and capture methods for major uridine analogs.
Caption: A decision-making guide for selecting the appropriate uridine analog.
Experimental Protocols
The following sections provide generalized protocols for the key experimental procedures discussed. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Protocol 1: General Metabolic Labeling of Nascent RNA in Cell Culture
This protocol is adaptable for cell-permeable analogs like 5-BrU, 5-EU, 4sU, or 5-VU.
-
Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment.[12]
-
Prepare Labeling Medium: Prepare a working solution of the desired uridine analog (e.g., 100-500 µM for 4sU, 0.2-1 mM for 5-EU, 2mM for 5-BrU) in pre-warmed complete growth medium.[8][21][25][26]
-
Labeling (Pulse): Aspirate the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired pulse duration (e.g., 15 minutes to several hours) at 37°C.[8] Shorter times are used for nascent transcription analysis, while longer times are for RNA stability studies.
-
Harvesting: After incubation, aspirate the labeling medium. Wash the cells once with cold PBS.
-
Cell Lysis and RNA Isolation: Immediately lyse the cells directly on the plate using a lysis reagent like TRIzol. Proceed with total RNA extraction according to the manufacturer's protocol.[8][12] Store isolated RNA at -80°C.
Protocol 2: Detection and Enrichment of Labeled RNA
This protocol is for biotinylating EU-labeled RNA for subsequent capture.
-
Prepare Click Reaction Mix: In an RNase-free tube, assemble the reaction mix. For a 50 µL reaction, this may include:
-
Up to 5 µg of EU-labeled total RNA
-
Biotin Azide
-
Copper(II) Sulfate (CuSO₄)
-
A copper catalyst ligand/reducing agent (e.g., Sodium Ascorbate)
-
Reaction Buffer (Note: It is highly recommended to use a commercial kit like the Click-iT® Nascent RNA Capture Kit to ensure optimized and RNase-free reagents).[21]
-
-
Incubation: Incubate the reaction for 30 minutes at room temperature with gentle agitation.[21]
-
RNA Precipitation: Purify the biotinylated RNA from the reaction mix by ethanol (B145695) or isopropanol (B130326) precipitation.[27]
-
Streptavidin Capture: Resuspend the purified RNA and add it to pre-washed streptavidin-coated magnetic beads. Incubate for 15-30 minutes at room temperature to allow binding.
-
Washing and Elution: Wash the beads several times with appropriate wash buffers to remove unlabeled RNA. Elute the captured nascent RNA from the beads for downstream analysis.
-
Biotinylation Reaction: For every 1 µg of 4sU-labeled total RNA, prepare a mix containing:
-
Incubation: Incubate the reaction in the dark at room temperature for 1.5 hours with rotation.[12][29]
-
Purification: Remove excess, unreacted Biotin-HPDP by performing a chloroform (B151607) or phenol-chloroform extraction.[12][27] Precipitate the RNA using isopropanol.
-
Streptavidin Capture: Proceed with streptavidin bead capture as described in Protocol 2A (Steps 4 and 5).
-
Antibody-Bead Conjugation: Incubate anti-BrU antibody with Protein A/G magnetic beads to allow conjugation. Wash to remove unbound antibody.
-
RNA Denaturation and Binding: Denature 40-100 µg of BrU-labeled total RNA by heating at 65-80°C for 2-10 minutes, followed by immediate chilling on ice.[8][15][25]
-
Immunoprecipitation: Add the denatured RNA to the antibody-conjugated beads in an appropriate IP buffer. Incubate for 1-2 hours at 4°C or room temperature with rotation to allow the antibody to capture the BrU-labeled RNA.[8]
-
Washing: Wash the beads multiple times with IP wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the beads. This can be done by competitive elution with free BrU nucleoside or by heat. Purify the eluted RNA for downstream applications.[25]
Conclusion
The selection of a uridine analog for in vivo RNA labeling is a critical decision that impacts experimental outcomes.
-
5-BrUTP itself is not suitable for in vivo labeling in intact cells due to its inability to cross the cell membrane.[1][2][3] Its use is primarily restricted to in vitro nuclear run-on assays like GRO-seq, where nuclei are first isolated.[30][31]
-
The cell-permeable nucleoside 5-BrU is a reliable alternative with the significant advantage of lower cytotoxicity, making it suitable for sensitive systems.[8][9] However, its reliance on antibody-based detection can introduce variability.
-
5-EU offers highly efficient and specific detection via click chemistry, making it a popular choice for a wide range of applications, including high-resolution imaging.[10][11] Researchers must consider its potential for higher cytotoxicity compared to 5-BrU.
-
4sU is a versatile and widely used analog, particularly powerful when combined with sequencing methods that exploit nucleotide conversion.[17] However, its potential to perturb RNA processing and synthesis at commonly used concentrations requires careful optimization and controls.[4][5][22][23]
-
Emerging analogs like 5-VU show promise in overcoming the limitations of previous compounds, offering a less toxic alternative to 5-EU with a biocompatible detection chemistry.[18]
Ultimately, the optimal choice requires a careful balancing of the need for low cellular perturbation, labeling efficiency, and compatibility with the desired downstream analytical methods.
References
- 1. pnas.org [pnas.org]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 7. 5-Vinyl-uridine (5-VU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 8. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Nucleoside Derivative 5-Vinyluridine (VrU) for Imaging RNA in Cells and Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genome-wide Mapping of 5′-monophosphorylated Ends of Mammalian Nascent RNA Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. biorxiv.org [biorxiv.org]
- 23. tandfonline.com [tandfonline.com]
- 24. atwoodlab.com [atwoodlab.com]
- 25. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. biorxiv.org [biorxiv.org]
- 28. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 29. 4sU [bio-protocol.org]
- 30. revvity.com [revvity.com]
- 31. Comparative analysis of nascent RNA sequencing methods and their applications in studies of cotranscriptional splicing dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-BrUTP Sodium Salt
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with 5-BrUTP (5-Bromouridine 5'-triphosphate) sodium salt. The following procedures are designed to ensure the safe handling and disposal of this compound and associated materials in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While 5-BrUTP sodium salt in concentrations less than 1% may not require a formal Safety Data Sheet (SDS) under certain regulations, it is prudent to handle it with care due to its chemical nature as a halogenated organic compound.[1] The following table summarizes the known hazard information and the recommended personal protective equipment.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation. | Primary: Nitrile gloves, Laboratory coat, Safety glasses with side shields.[2][3][4] |
| Eye Irritant (Category 2) |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation. | Primary: Safety glasses with side shields. Secondary: Chemical splash goggles or a face shield should be used when there is a potential for splashes.[4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Warning | H335: May cause respiratory irritation. | Primary: Work in a well-ventilated area or a chemical fume hood.[5] Secondary: A dust mask (e.g., N95) is recommended when handling the powder form to avoid inhalation.[6] |
Note: Always consult your institution's specific safety guidelines and the most recent SDS available from the supplier.
Operational Plan: Step-by-Step Guidance for RNA Labeling in Cultured Cells
This section outlines a typical experimental workflow for labeling newly synthesized RNA in cultured cells using 5-BrUTP, integrating safety and handling precautions at each step.
2.1. Preparation of Reagents
-
Don PPE: Before handling any chemicals, put on a lab coat, nitrile gloves, and safety glasses.[2][3]
-
Prepare Transcription Buffer: In a chemical fume hood, prepare the transcription buffer. This buffer typically contains KCl, Tris-HCl, MgCl2, EGTA, glycerol, ATP, CTP, GTP, and 5-BrUTP.[7]
-
Handle 5-BrUTP Powder Safely: When weighing the solid this compound, use a dust mask to prevent inhalation.[6] Handle the powder in a fume hood or a designated area to contain any potential dust.
-
Dissolution: Dissolve the 5-BrUTP in an appropriate solvent as specified in your protocol (e.g., RNase-free water or buffer).
2.2. Cell Permeabilization and RNA Labeling
-
Cell Culture: Grow cells on coverslips in petri dishes to the desired confluency.[7]
-
Washing: Wash the cells with a suitable buffer, such as phosphate-buffered saline (PBS).
-
Permeabilization: Gently add a permeabilization buffer (e.g., containing a mild detergent like digitonin (B1670571) or Triton X-100) to the cells.[7] This step should be performed in a fume hood if the buffer contains volatile or hazardous components.
-
Labeling Reaction: Remove the permeabilization buffer and add the transcription buffer containing 5-BrUTP to the cells. Incubate at 37°C for the desired labeling period (e.g., 5-15 minutes).[7]
2.3. Fixation and Immunodetection
-
Stop Reaction: Remove the transcription buffer and wash the cells with PBS to stop the labeling reaction.
-
Fixation: Fix the cells with a solution like 2% paraformaldehyde in PBS.[7] Handle paraformaldehyde with caution in a chemical fume hood as it is toxic and an irritant.
-
Immunostaining: Proceed with standard immunofluorescence protocols to detect the incorporated BrU using an anti-BrdU antibody.
Disposal Plan
Proper disposal of 5-BrUTP and contaminated materials is crucial to ensure laboratory and environmental safety.
-
Halogenated Waste: All solutions and materials contaminated with this compound must be disposed of in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.
-
Solid Waste: Used pipette tips, microfuge tubes, and gloves contaminated with 5-BrUTP should be collected in a sealed bag or container and placed in the halogenated solid waste stream.
-
Liquid Waste: Collect all liquid waste containing 5-BrUTP, including leftover transcription and permeabilization buffers, in a clearly labeled, sealed container for halogenated liquid waste.
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container for hazardous chemical waste.
-
Labeling: Ensure all waste containers are clearly labeled with "Halogenated Waste" and list the chemical contents.[7]
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and experimental use of 5-BrUTP for RNA labeling.
Caption: Workflow for Safe Handling and Use of 5-BrUTP in RNA Labeling.
References
- 1. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. its.caltech.edu [its.caltech.edu]
- 6. salic.med.harvard.edu [salic.med.harvard.edu]
- 7. ccr.cancer.gov [ccr.cancer.gov]
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